molecular formula C39H65NO14 B1674808 Leucomycin A5 CAS No. 18361-45-0

Leucomycin A5

Cat. No.: B1674808
CAS No.: 18361-45-0
M. Wt: 771.9 g/mol
InChI Key: JZVYPSLDMXOITF-MJRCUCNNSA-N
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Description

Leucomycin A5 is a macrolide and a butyrate ester.
This compound has been reported in Streptomyces kitasatoensis with data available.
structure in first source

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVYPSLDMXOITF-MJRCUCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18361-45-0
Record name Leucomycin A5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A5, a potent 16-membered macrolide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces kitasatoensis. Its complex structure, characterized by a polyketide-derived macrocyclic lactone ring decorated with two deoxyhexose sugars, arises from a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its synthesis. We will delve into the modular nature of the polyketide synthase (PKS) responsible for the macrolide core, the role of precursor supply, and the post-PKS tailoring steps that lead to the final bioactive molecule. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing insights into the mechanisms of macrolide antibiotic production and offering a foundation for future bioengineering efforts.

Introduction

The leucomycins, also known as kitasamycins, are a family of macrolide antibiotics with significant activity against Gram-positive bacteria. This compound is one of the major and more potent components of this complex. The biosynthesis of such complex natural products is orchestrated by large, multifunctional enzymes encoded by genes clustered together in the microbial genome, known as Biosynthetic Gene Clusters (BGCs). Understanding these pathways is crucial for efforts to rationally engineer the biosynthesis to produce novel, more effective antibiotics. The biosynthesis of this compound is a classic example of a Type I modular polyketide synthase pathway, a fascinating molecular assembly line that constructs complex carbon skeletons from simple precursor molecules.

The Leucomycin Biosynthetic Gene Cluster

The genetic blueprint for leucomycin biosynthesis is located in a dedicated gene cluster in Streptomyces kitasatoensis. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0002452 to the leucomycin biosynthetic gene cluster. This cluster contains the genes encoding the polyketide synthase (PKS), deoxysugar biosynthesis enzymes, glycosyltransferases, tailoring enzymes, and regulatory proteins.

Table 1: Key Genes in the Leucomycin Biosynthetic Gene Cluster and Their Putative Functions

Gene(s)Putative FunctionRole in this compound Biosynthesis
lcmA (multimodular)Type I Polyketide Synthase (PKS)Assembly of the 16-membered macrolactone core.
lcmB familyDeoxysugar biosynthesisSynthesis of the deoxyhexose sugars (mycarose and mycaminose).
lcmC familyGlycosyltransferasesAttachment of the deoxyhexose sugars to the macrolactone core.
lcmD, lcmE, lcmF, lcmGTailoring enzymes (e.g., P450 monooxygenases, reductases)Post-PKS modifications of the macrolactone ring, such as hydroxylation and reduction.
lcmH, lcmI, lcmJRegulatory proteinsControl of the expression of the biosynthetic genes.
lcmK, lcmLTransport-related proteinsExport of the final leucomycin product.

Note: The precise function of each individual gene within the lcm cluster requires further detailed experimental validation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the polyketide chain by the modular PKS.

  • Biosynthesis of the deoxyhexose sugars.

  • Assembly and tailoring of the final molecule.

Assembly of the Macrolactone Core by the Polyketide Synthase

The 16-membered macrolactone core of this compound is synthesized by a large, multi-domain Type I modular polyketide synthase (PKS) encoded by the lcmA gene(s). This enzymatic assembly line consists of a loading module and a series of extension modules. Each module is responsible for the incorporation and processing of a specific two-carbon unit into the growing polyketide chain.

The biosynthesis is initiated by a starter unit , which for leucomycin A4 and A5 is butyryl-CoA . This starter unit is derived from the amino acid L-valine[1]. The loading module specifically recognizes and attaches butyryl-CoA to the PKS.

Each subsequent extension module contains a set of enzymatic domains that perform a cycle of chain elongation and modification. The core domains of each module are:

  • Acyltransferase (AT): Selects the appropriate extender unit, typically malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit, shuttling them between the various catalytic domains.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two carbons.

In addition to these core domains, modules can contain a variable set of reductive domains that modify the β-keto group formed after each condensation:

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these reductive domains in each module determines the final structure of the polyketide backbone. After the final extension step, a Thioesterase (TE) domain at the C-terminus of the PKS catalyzes the release and cyclization of the polyketide chain to form the 16-membered macrolactone ring.

Leucomycin_PKS cluster_loading Loading Module cluster_modules Extension Modules cluster_release Release Loading Butyryl-CoA AT ACP Module1 Module 1 KS AT KR ACP Loading->Module1 Module2 Module 2 KS AT KR DH ACP Module1->Module2 ModuleN ... KS AT ... ACP Module2->ModuleN TE Thioesterase (TE) ModuleN->TE Product 16-Membered Macrolactone TE->Product Precursor L-Valine Precursor->Loading:f0 Extender Malonyl-CoA / Methylmalonyl-CoA Extender->Module1:f2 Extender->Module2:f2 Extender->ModuleN:f2

Figure 1: Simplified workflow of the Leucomycin Polyketide Synthase assembly line.
Biosynthesis of Deoxysugars

This compound contains two deoxysugar moieties, D-mycaminose and L-mycarose , which are crucial for its biological activity. The genes for the biosynthesis of these sugars are located within the lcm gene cluster, primarily in the lcmB gene family. The biosynthesis starts from a common precursor, glucose-1-phosphate, which undergoes a series of enzymatic modifications, including dehydration, reduction, and transamination, to yield the final deoxysugars activated as TDP-sugars (thymidine diphosphate).

Final Assembly and Tailoring

Once the macrolactone core and the TDP-deoxysugars are synthesized, the final steps of this compound biosynthesis involve:

  • Glycosylation: Glycosyltransferases, encoded by the lcmC genes, catalyze the sequential attachment of TDP-mycaminose and TDP-mycarose to specific hydroxyl groups on the macrolactone ring.

  • Tailoring Reactions: A series of post-PKS modifications are carried out by tailoring enzymes, such as P450 monooxygenases and reductases (encoded by genes like lcmD, lcmE, lcmF, and lcmG). These enzymes are responsible for hydroxylations and other modifications of the macrolactone ring, which are critical for the final structure and activity of this compound.

Leucomycin_Final_Assembly Macrolactone 16-Membered Macrolactone Glycosylated_Intermediate Glycosylated Macrolactone Macrolactone->Glycosylated_Intermediate Glycosyltransferases (LcmC) TDPSugars TDP-Mycaminose TDP-Mycarose TDPSugars->Glycosylated_Intermediate LeucomycinA5 This compound Glycosylated_Intermediate->LeucomycinA5 Tailoring Enzymes (LcmD, E, F, G)

Figure 2: Final assembly and tailoring steps in this compound biosynthesis.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway, such as enzyme kinetic parameters, Michaelis-Menten constants, and in vivo concentrations of intermediates, are not extensively available in the public literature. However, some studies have reported on the effects of precursor feeding on the production of leucomycin.

Table 2: Effect of Precursor Feeding on Kitasamycin (Leucomycin) Production in S. kitasatoensis

Precursor AddedDirected Biosynthesis TowardsEffect on Total TiterReference
L-valineA4/A5 pair (butyryl side chain)Doubled[1]
L-leucineA1/A3 pair (isovaleryl side chain)Quadrupled[1]

This data highlights the direct link between the availability of starter unit precursors and the final composition of the leucomycin complex produced.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of polyketide biosynthesis.

Gene Knockout in Streptomyces to Characterize Gene Function

This protocol describes a general method for creating targeted gene deletions in Streptomyces using CRISPR/Cas9-based systems, which can be adapted to inactivate genes within the lcm cluster.

Materials:

  • Streptomyces kitasatoensis wild-type strain.

  • E. coli S17-1 for conjugation.

  • pCRISPomyces-2 plasmid (or a similar CRISPR/Cas9 vector for Streptomyces).

  • Oligonucleotides for sgRNA construction and homology arms.

  • Appropriate antibiotics for selection.

  • Standard media for E. coli and Streptomyces growth (e.g., LB, MS agar).

Procedure:

  • Design of sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest within the lcm cluster. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

  • Construction of the Knockout Plasmid:

    • Clone the designed sgRNA sequence into the pCRISPomyces-2 vector.

    • Amplify ~1 kb upstream and downstream homology arms flanking the target gene from S. kitasatoensis genomic DNA.

    • Clone the homology arms into the sgRNA-containing vector.

  • Conjugation:

    • Transform the final knockout plasmid into E. coli S17-1.

    • Grow E. coli S17-1 carrying the plasmid and S. kitasatoensis spores.

    • Mix the E. coli and Streptomyces cultures and plate them on MS agar. Incubate to allow conjugation.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the plasmid.

  • Screening for Double Crossover Mutants:

    • Isolate single colonies of exconjugants and screen for the desired gene deletion by PCR using primers that flank the targeted region.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Analysis of the Mutant Phenotype:

    • Cultivate the confirmed knockout mutant under leucomycin-producing conditions.

    • Analyze the culture broth by LC-MS to determine the effect of the gene deletion on this compound production. The absence of the final product or the accumulation of a biosynthetic intermediate can help to elucidate the function of the deleted gene.

Heterologous Expression of PKS Genes

This protocol outlines a general procedure for the heterologous expression of a PKS gene or a set of biosynthetic genes in a model Streptomyces host, such as S. coelicolor or S. lividans.

Materials:

  • A suitable Streptomyces expression vector (e.g., pSET152-based).

  • A suitable host strain (e.g., S. coelicolor M1152, which lacks major endogenous PKS clusters).

  • The lcm gene or a sub-cluster of interest.

  • Restriction enzymes and ligase, or a Gibson assembly kit.

Procedure:

  • Cloning the Gene(s) of Interest:

    • Amplify the desired lcm gene(s) from S. kitasatoensis genomic DNA.

    • Clone the amplified DNA into the expression vector under the control of a suitable promoter (e.g., the constitutive ermE*p promoter).

  • Transformation into a Heterologous Host:

    • Introduce the expression construct into the chosen Streptomyces host strain via protoplast transformation or conjugation.

  • Cultivation and Analysis:

    • Grow the recombinant Streptomyces strain under conditions that support secondary metabolism.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by LC-MS and compare the metabolic profile to that of the wild-type host and the original producer to identify the heterologously produced compounds.

In Vitro Biochemical Assays for PKS Domain Activity

This protocol describes a method to express and purify a single PKS module or domain and assay its activity in vitro.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • An expression vector (e.g., pET series).

  • The gene fragment encoding the PKS module or domain of interest.

  • Affinity chromatography resin (e.g., Ni-NTA).

  • Radiolabeled substrates (e.g., [14C]-malonyl-CoA).

  • Scintillation counter.

Procedure:

  • Protein Expression and Purification:

    • Clone the gene fragment into an expression vector with an affinity tag (e.g., His-tag).

    • Transform the plasmid into E. coli and induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the protein using affinity chromatography.

  • Acyltransferase (AT) Activity Assay:

    • Incubate the purified AT domain (or the entire module) with a radiolabeled extender unit (e.g., [14C]-malonyl-CoA).

    • The AT will transfer the radiolabeled acyl group to the ACP domain.

    • Separate the protein from the unincorporated substrate (e.g., by gel filtration).

    • Quantify the radioactivity associated with the protein using a scintillation counter to determine the AT activity.

  • Ketosynthase (KS) Activity Assay:

    • This assay typically requires a purified KS domain, an ACP domain loaded with an extender unit, and a starter unit (or a growing polyketide chain) attached to a model carrier.

    • The reaction progress can be monitored by the disappearance of substrates or the appearance of the elongated product using LC-MS.

Conclusion and Future Perspectives

The biosynthesis of this compound is a remarkable example of the intricate enzymatic machinery that has evolved in Streptomyces to produce structurally complex and biologically active molecules. While the general principles of the pathway are understood, further research is needed to fully elucidate the specific functions of all the enzymes involved, the precise sequence of events in the PKS assembly line, and the regulatory networks that control the expression of the biosynthetic gene cluster. A deeper understanding of this pathway will not only provide fundamental insights into polyketide biosynthesis but also pave the way for the engineered production of novel leucomycin analogs with improved therapeutic properties. The application of synthetic biology tools, such as CRISPR/Cas9-based genome editing and heterologous expression, will be instrumental in achieving these goals and in harnessing the full potential of these microbial cell factories for drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A5, a prominent member of the leucomycin complex of 16-membered macrolide antibiotics, exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. This technical guide delineates the molecular mechanism of action of this compound, drawing upon the established understanding of macrolide antibiotics and available data on closely related compounds. The primary molecular target is the 50S subunit of the bacterial ribosome, where this compound binds within the nascent peptide exit tunnel (NPET). This interaction sterically hinders the progression of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis. This guide provides a detailed overview of the binding site, the consequences of binding, and standardized experimental protocols for elucidating these mechanisms.

Introduction

This compound is a natural product of Streptomyces kitasatoensis and is a major, potent component of the leucomycin complex.[1] Like other macrolide antibiotics, it is a crucial tool in combating bacterial infections. Understanding its precise mechanism of action is paramount for optimizing its clinical use, overcoming resistance, and guiding the development of novel derivatives. This document serves as a comprehensive resource for researchers, providing both the theoretical framework of this compound's activity and practical guidance for its investigation.

Molecular Mechanism of Action

The antibacterial activity of this compound stems from its ability to selectively inhibit protein synthesis in prokaryotic organisms.

Target: The Bacterial 50S Ribosomal Subunit

The primary molecular target of this compound is the large (50S) subunit of the bacterial ribosome.[2][3] The significant structural differences between bacterial (70S) and eukaryotic (80S) ribosomes afford macrolides their selective toxicity against bacteria.

Binding Site: The Nascent Peptide Exit Tunnel (NPET)

This compound binds to a specific site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The binding site is predominantly composed of segments of the 23S rRNA, with ribosomal proteins playing a secondary, likely structural, role.[2] While the precise crystallographic structure of this compound bound to the ribosome is not publicly available, data from other macrolides, including the closely related carbomycin A, show that these molecules orient themselves within the tunnel, establishing interactions with specific nucleotide residues.[3][4] For instance, ribosomal protein L27 has been identified as a key component of the macrolide binding site.[4]

Inhibition of Polypeptide Elongation

Upon binding within the NPET, this compound acts as a steric blockade, physically obstructing the passage of the growing polypeptide chain.[2][3] This interference prevents the nascent peptide from extending beyond a few amino acids.

Promotion of Peptidyl-tRNA Dissociation

A critical consequence of this steric hindrance is the destabilization of the peptidyl-tRNA in the P-site of the ribosome. This leads to the premature dissociation of the incomplete polypeptide chain still attached to its tRNA molecule.[2] This "drop-off" of peptidyl-tRNA effectively terminates protein synthesis for that particular transcript.

The overall mechanism can be visualized as a multi-step process:

Leucomycin_A5_Mechanism cluster_ribosome Bacterial 50S Ribosome Ribosome 50S Subunit Binding Binding Ribosome->Binding NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center Leucomycin_A5 This compound Leucomycin_A5->Binding Obstruction Steric Obstruction in NPET Binding->Obstruction within NPET Dissociation Premature Peptidyl-tRNA Dissociation Obstruction->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data

ParameterDescriptionTypical Macrolide ValuesThis compound (Specific Data Needed)
Kd Dissociation constant; a measure of the affinity of the drug for the ribosome. A lower Kd indicates higher affinity.nM to low µM rangeNot Available
Ki Inhibition constant; the concentration of inhibitor required to produce half-maximum inhibition.nM to low µM rangeNot Available
IC50 (Protein Synthesis) Half-maximal inhibitory concentration for in vitro protein synthesis.µg/mL to mg/L range[7]Not Available
MIC Minimum Inhibitory Concentration; the lowest concentration of the drug that prevents visible growth of a bacterium.Varies by species (e.g., 512-1024 µg/mL for azithromycin against P. aeruginosa)[8]Not Available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Ribosome Binding Assays

These assays are designed to quantify the affinity of this compound for the bacterial ribosome.

This classic method relies on the retention of the ribosome-ligand complex on a filter.

Workflow:

Filter_Binding_Assay Start Start Incubate Incubate radiolabeled This compound with 50S ribosomal subunits Start->Incubate Filter Pass mixture through nitrocellulose filter Incubate->Filter Wash Wash filter to remove unbound this compound Filter->Wash Quantify Quantify radioactivity retained on the filter Wash->Quantify Analyze Analyze data to determine Kd Quantify->Analyze End End Analyze->End

Figure 2: Filter Binding Assay Workflow.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S subunits from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose gradient centrifugation.

  • Radiolabeling of this compound: If a radiolabeled version is not commercially available, tritium ([³H]) or carbon-14 ([¹⁴C]) labeling can be achieved through custom synthesis.

  • Binding Reaction:

    • In a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT), incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound.

    • For competition assays, incubate a fixed concentration of ribosomes and radiolabeled this compound with increasing concentrations of unlabeled this compound.

    • Incubate at 37°C for a predetermined time to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane (e.g., 0.45 µm pore size) under vacuum. Ribosomes and bound ligand will be retained, while unbound ligand will pass through.

    • Wash the filter with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantification:

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound ligand as a function of the free ligand concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a saturation binding isotherm.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the functional consequence of this compound binding to the ribosome.

Workflow:

In_Vitro_Translation_Assay Start Start Setup Set up in vitro transcription-translation (IVTT) reaction with a reporter gene (e.g., luciferase) Start->Setup Add_Leucomycin Add varying concentrations of this compound Setup->Add_Leucomycin Incubate Incubate at 37°C to allow protein synthesis Add_Leucomycin->Incubate Measure Measure reporter activity (e.g., luminescence) Incubate->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Figure 3: In Vitro Translation Assay Workflow.

Protocol:

  • Reaction Setup:

    • Use a commercially available bacterial in vitro transcription-translation (IVTT) kit (e.g., from E. coli S30 extract).

    • The reaction mixture should contain the S30 extract, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine or a fluorescent analog), an energy source, and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

  • Inhibition:

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Detection:

    • If using a radiolabeled amino acid, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect the precipitate on a filter, and quantify the radioactivity.

    • If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence with a luminometer.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9][10]

Conclusion

This compound is a classic macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Its mechanism of action, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, is well-supported by extensive research on this class of antibiotics. While specific quantitative binding and inhibition data for this compound are not prevalent in the public domain, the experimental protocols provided in this guide offer a clear path for researchers to generate this critical information. A thorough understanding of its molecular interactions will continue to be invaluable for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

Leucomycin A5 molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Research & Development Professionals

This document provides core molecular data for Leucomycin A5, a major component of the leucomycin complex of macrolide antibiotics produced by Streptomyces kitasatoensis.[1][2] As one of the more potent metabolites in the complex, this compound is a subject of interest for antibacterial research.[1][2]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.

PropertyValue
Molecular Formula C₃₉H₆₅NO₁₄[1][3][4][5][6]
Molecular Weight 771.9 g/mol [3][5]
Alternate Names Kitasamycin A5, Turimycin H4[4][6]
CAS Number 18361-45-0[1][3][4][5][6]

Experimental Methodologies

The determination of the molecular formula and weight for compounds like this compound typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: HRMS, often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule. This accurate mass allows for the calculation of the elemental composition, leading to the precise molecular formula.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure. This confirms the connectivity of atoms derived from the molecular formula and establishes the compound's identity.

Note: The above are generalized protocols standard in natural product chemistry and are not derived from a specific cited experiment for this compound.

Data Visualization

The logical relationship between this compound and its core chemical identifiers is illustrated in the following diagram.

Leucomycin_A5_Properties cluster_compound Compound cluster_properties Molecular Properties cluster_values Values Compound This compound Formula_Prop Molecular Formula Compound->Formula_Prop has Weight_Prop Molecular Weight Compound->Weight_Prop has Formula_Val C₃₉H₆₅NO₁₄ Formula_Prop->Formula_Val is Weight_Val 771.9 g/mol Weight_Prop->Weight_Val is

Diagram 1: Core molecular properties of this compound.

References

The Unseen Arsenal: A Technical Guide to the Biological Activity of Leucomycin A5 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of the metabolites of Leucomycin A5, a potent macrolide antibiotic. This document delves into the quantitative antimicrobial data, detailed experimental protocols, and the intricate signaling pathways affected by these compounds, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound, also known as Josamycin, is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] Upon administration, this compound undergoes metabolic transformation, giving rise to several metabolites that retain microbiological activity. Understanding the biological profile of these metabolites is crucial for a complete comprehension of the drug's efficacy and potential interactions.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound (Josamycin) in vivo involve hydroxylation and deacylation. The major identified metabolites are:

  • 15-hydroxyjosamycin: Formed through hydroxylation of the lactone ring.

  • B'-hydroxyjosamycin: Results from hydroxylation of the isovaleryl side chain.

  • Deisovaleryl josamycin: A minor metabolite formed by the cleavage of the isovaleryl group.

These metabolic conversions are primarily carried out by hepatic enzymes. The resulting metabolites are known to be microbiologically active, contributing to the overall antibacterial effect of the parent drug.

Experimental Workflow for Metabolite Identification

The identification of this compound metabolites typically involves the following steps:

cluster_in_vivo In Vivo / In Vitro Metabolism cluster_analysis Analytical Identification Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Biological System Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction e.g., Plasma, Urine, Microsomes Chromatographic Separation Chromatographic Separation Metabolite Extraction->Chromatographic Separation Purified Extract Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry LC-MS/MS Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation Fragmentation Analysis

Caption: Workflow for the identification of this compound metabolites.

Quantitative Biological Activity

While the metabolites of this compound are established as being microbiologically active, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values, for each individual metabolite are not extensively reported in publicly available literature. The majority of studies focus on the activity of the parent compound, Josamycin.

For reference, the following table summarizes the in vitro antimicrobial activity of this compound (Josamycin) against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.39[5]
Staphylococcus epidermidis0.39[5]
Streptococcus pneumoniae0.39[5]
Streptococcus pyogenes0.39[5]
Streptococcus agalactiae0.39[5]
Erythromycin-resistant S. aureus (57% of strains)2[3]

Experimental Protocols

The determination of the antimicrobial activity of this compound and its metabolites is typically performed using standardized methods as outlined by clinical laboratory standards institutes.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound (this compound or its metabolites) is prepared in a suitable solvent (e.g., DMSO, ethanol). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[6][7]

Protocol: Agar Dilution Method

  • Preparation of Agar Plates: A stock solution of the test compound is prepared and serial dilutions are made. Each dilution is incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.[8][9]

Signaling Pathway Interactions

Recent research has revealed that beyond their antibacterial effects, macrolides like this compound can modulate cellular processes in mammalian cells.

Inhibition of Oxidative Phosphorylation and Metabolic Shift

In mammalian cells, particularly cancer cell lines, Josamycin has been shown to impair mitochondrial function.[10] This involves the inhibition of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in mitochondria. As a consequence of this inhibition, cells undergo a metabolic shift towards glycolysis to meet their energy demands.[10]

cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_cyto Cytosol OXPHOS OXPHOS ATP_mito ATP Production OXPHOS->ATP_mito Glycolysis Glycolysis OXPHOS->Glycolysis Induces Shift ATP_cyto ATP Production Glycolysis->ATP_cyto Leucomycin_A5 This compound Leucomycin_A5->OXPHOS Inhibits Cellular_Stress Cellular Stress MAP3K4 MAP3K4 Cellular_Stress->MAP3K4 MAP2K3 MAP2K3 MAP3K4->MAP2K3 p38_MAPK p38_MAPK MAP2K3->p38_MAPK Cellular_Response Inflammation, Apoptosis, etc. p38_MAPK->Cellular_Response Leucomycin_A5 This compound Leucomycin_A5->p38_MAPK Modulates

References

An In-depth Technical Guide on the Structure-Activity Relationship of Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of leucomycin A5, a 16-membered macrolide antibiotic. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and synthesis of novel leucomycin derivatives with enhanced antimicrobial properties.

Core Structure-Activity Relationship Principles

This compound, a major component of the leucomycin complex produced by Streptomyces kitasatoensis, serves as a critical scaffold for the development of new antibacterial agents. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The antimicrobial potency and pharmacokinetic profile of this compound can be significantly modulated by chemical modifications at various positions of its macrolactone ring and sugar moieties.

Key SAR findings indicate that specific modifications can either enhance or diminish the antibacterial activity:

  • 3"-O-Acylation: The introduction of an acyl group at the 3"-hydroxyl position of the mycaminose sugar has been shown to be a highly effective strategy for increasing the in vitro antibacterial activity of this compound. Notably, acylation with smaller, less bulky groups such as acetyl and propionyl groups results in a significant enhancement of potency.[1] The 3"-O-propionyl derivative, in particular, has demonstrated superior antibacterial activity and improved serum levels compared to the parent compound.[1][2]

  • C-3 and C-9 Hydroxyl Groups: In contrast to the beneficial effects of 3"-O-acylation, acylation of the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring leads to a reduction in antibacterial activity.[1] This suggests that these hydroxyl groups are crucial for maintaining the optimal conformation for ribosomal binding or for interactions with the bacterial cell envelope.

  • 9-Position: Modification of the keto group at the 9-position has also been explored. The synthesis of 9-epi-leucomycin A5, where the stereochemistry at this position is inverted, resulted in a compound with antimicrobial activity that was either comparable to or slightly reduced than that of this compound, depending on the bacterial strain tested.[3]

The binding affinity of leucomycin derivatives to bacterial ribosomes, particularly those of Escherichia coli, generally correlates with their observed antimicrobial activity. This underscores the importance of maintaining a structural conformation that facilitates strong and specific interactions with the ribosomal target.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various bacterial strains. This quantitative data provides a clear comparison of the impact of different structural modifications on antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of 3"-O-Acyl Derivatives of this compound

CompoundAcyl GroupStaphylococcus aureus 209PStreptococcus pyogenes S-23Bacillus subtilis ATCC 6633Escherichia coli NIHJ
This compound-0.780.200.39>100
Derivative 1 Acetyl0.390.100.20>100
Derivative 2 Propionyl0.200.050.10>100
Derivative 3 n-Butyryl0.390.100.20>100
Derivative 4 iso-Butyryl0.780.200.39>100

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Other this compound Derivatives

CompoundModificationStaphylococcus aureus 209PStaphylococcus epidermidis sp-al-1Streptococcus pyogenes N. Y. 5
This compound-0.780.390.10
9-epi-Leucomycin A59-epimer0.780.780.20

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 3"-O-Propionylthis compound

The synthesis of 3"-O-propionylthis compound involves a multi-step process that protects certain hydroxyl groups while selectively acylating the desired 3"-position.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Trimethylsilyl chloride

  • Propionyl chloride

  • Tribenzylamine

  • Methanol

  • Silica gel for chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • 2'-O-Acetylation: this compound is first treated with acetic anhydride in pyridine to selectively acetylate the 2'-hydroxyl group of the mycarose sugar.

  • 3,9-Di-O-Trimethylsilylation: The resulting 2'-O-acetyl-leucomycin A5 is then reacted with trimethylsilyl chloride in pyridine to protect the hydroxyl groups at the C-3 and C-9 positions of the macrolactone ring.

  • 3"-O-Propionylation: The tertiary hydroxyl group at the 3"-position of the mycaminose sugar is subsequently acylated using propionyl chloride in the presence of tribenzylamine at an elevated temperature (e.g., 70°C).[2]

  • Deprotection: The trimethylsilyl protecting groups are removed by treatment with methanol, followed by the removal of the 2'-O-acetyl group under mild basic conditions to yield 3"-O-propionylthis compound.

  • Purification: The final product is purified by silica gel column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Stock solutions of test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial growth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using MHB. The final volume in each well is typically 100 µL.

  • Inoculation: Each well (excluding the negative control) is inoculated with 5 µL of the standardized bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound SAR studies.

Caption: Structure-Activity Relationship of this compound Modifications.

Experimental_Workflow start Start: this compound synthesis Chemical Synthesis of Derivatives (e.g., Acylation, Epimerization) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization mic_testing Antibacterial Activity Testing (MIC Determination) characterization->mic_testing sar_analysis Structure-Activity Relationship Analysis mic_testing->sar_analysis end End: Lead Compound Identification sar_analysis->end

Caption: General Experimental Workflow for this compound SAR Studies.

References

In Vitro Activity of Individual Leucomycin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of individual Leucomycin analogues, a class of 16-membered macrolide antibiotics. This document summarizes quantitative antimicrobial susceptibility data, details key experimental protocols, and illustrates the underlying mechanism of action to support research and development in this area.

Quantitative In Vitro Activity of Leucomycin Analogues

The in vitro efficacy of Leucomycin analogues is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of prominent Leucomycin analogues against a range of clinically relevant bacterial pathogens.

Table 1: In Vitro Activity of Josamycin and Rokitamycin

Bacterial SpeciesJosamycin (µg/mL)Rokitamycin (µg/mL)
Staphylococcus aureus0.5 - >512[1][2]1 (MIC90)[3]
Streptococcus pneumoniae≤0.06 - >512[1][2]0.03 - 0.5[3]
Streptococcus pyogenes-0.5[4]
Escherichia coli-[1]-

Table 2: In Vitro Activity of Midecamycin, Spiramycin, and Tylosin

Bacterial SpeciesMidecamycin (µg/mL)Spiramycin (µg/mL)Tylosin (µg/mL)
Staphylococcus aureus-0.031 - 0.063[5]≥256 (resistant)[6]
Streptococcus pneumoniae--0.125 - 64[7]
Streptococcus pyogenes---
Haemophilus influenzae<3.1[8]--
Mycoplasma hyopneumoniae--0.015 - 0.3[7]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of MIC values for Leucomycin analogues is crucial for assessing their antibacterial potency. The following are detailed methodologies for two standard in vitro susceptibility testing methods: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Microdilution Method

This method involves testing the susceptibility of bacteria to various concentrations of antibiotics in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation p1 Prepare standardized bacterial inoculum (0.5 McFarland) i1 Inoculate microtiter plate wells with bacterial suspension and antibiotic dilutions p1->i1 p2 Prepare serial two-fold dilutions of Leucomycin analogue in Mueller-Hinton Broth p2->i1 i2 Incubate at 35-37°C for 16-20 hours i1->i2 r1 Visually inspect for turbidity (bacterial growth) i2->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2

Workflow for the Broth Microdilution Method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: From a fresh culture, select well-isolated colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[12]

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the Leucomycin analogue in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[12]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium, onto which the bacterial inoculum is then spotted.

Workflow for Agar Dilution

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation p1 Prepare serial dilutions of Leucomycin analogue p2 Incorporate antibiotic dilutions into molten Mueller-Hinton Agar p1->p2 p3 Pour agar into petri dishes and allow to solidify p2->p3 i2 Spot inoculum onto the surface of the agar plates p3->i2 i1 Prepare standardized bacterial inoculum (10^4 CFU per spot) i1->i2 i3 Incubate at 35-37°C for 16-20 hours i2->i3 r1 Examine plates for bacterial growth at inoculation spots i3->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2

Workflow for the Agar Dilution Method.

Detailed Steps:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare serial dilutions of the Leucomycin analogue and add them to molten Mueller-Hinton Agar. Pour the agar into sterile petri dishes and allow them to solidify.[13][14]

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension. The final inoculum applied to the agar surface should be approximately 10^4 CFU per spot.[13]

  • Inoculation: Using a multipoint inoculator or a pipette, spot the bacterial inoculum onto the surface of the agar plates.[13]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, examine the plates for the presence of bacterial colonies at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[13]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycin analogues, like other 16-membered macrolides, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5][7] They specifically target the 50S subunit of the bacterial ribosome.

The binding of Leucomycin analogues occurs within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[15][16] This binding site is primarily composed of segments of the 23S ribosomal RNA (rRNA), particularly domain V.[17][18] Key nucleotide residues, such as A2058 and A2059, are crucial for this interaction.[19]

By binding to the NPET, Leucomycin analogues partially occlude the tunnel, which sterically hinders the elongation of the nascent polypeptide chain.[15][20] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis and inhibiting bacterial growth.[21]

G cluster_process Protein Synthesis cluster_inhibition Inhibition by Leucomycin Analogue elongation Polypeptide Elongation protein Functional Protein elongation->protein block Premature Dissociation of Peptidyl-tRNA elongation->block leucomycin Leucomycin Analogue NPET NPET leucomycin->NPET binds to block->protein prevents formation mRNA mRNA tRNA tRNA mRNA->tRNA decoding PTC PTC tRNA->PTC delivers amino acid PTC->elongation NPET->elongation blocks rRNA rRNA

References

Methodological & Application

Application Notes and Protocols: Solubility of Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomycin A5 is a prominent macrolide antibiotic, a major component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2] As a member of the macrolide family, its antibacterial activity is of significant interest in both veterinary and research applications, targeting a range of Gram-positive bacteria and some Gram-negative cocci.[1][3] Understanding the solubility of this compound in various solvents is critical for the preparation of stock solutions, formulation development, and in vitro/in vivo assay design. This document provides a summary of the known solubility characteristics of this compound, a detailed protocol for experimental solubility determination, and a diagram illustrating its mechanism of action.

Physicochemical Properties of this compound
  • Molecular Formula: C₃₉H₆₅NO₁₄[1]

  • Molecular Weight: 771.9 g/mol [1][4]

  • Appearance: White to light yellow-white powder[1][5]

  • Purity: Typically >95% by HPLC[2][4]

  • Storage: Recommended storage at -20°C[1][6]

Solubility Data

Quantitative public data on the precise solubility of this compound (e.g., in mg/mL) is limited. However, qualitative descriptions from various suppliers and monographs provide a strong indication of its solubility profile. The following table summarizes the available information. For experimental purposes, it is always recommended to perform a solubility test to determine the exact concentration achievable in a specific solvent lot and under specific laboratory conditions (e.g., temperature, pH).

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubility DescriptionReference
Organic Solvents
AcetonitrileVery Soluble[5]
Dimethylformamide (DMF)Soluble[1][2][3][6][7]
Dimethyl sulfoxide (DMSO)Soluble[1][2][3][6][7]
EthanolSoluble / Very Soluble[1][2][3][5][6][7]
MethanolSoluble / Very Soluble[1][2][3][5][6][7]
Aqueous Solvents
WaterLimited / Practically Insoluble[1][2][3][5][6]

Note: A commercially available solution of this compound in acetonitrile has a concentration of 1000 µg/mL, confirming solubility at this level.[8]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound powder (purity >95%)

  • Solvents of interest (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of Saturated Solutions: a. Weigh out an excess amount of this compound powder (e.g., 10 mg) into several vials. b. Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial. c. Tightly cap the vials and vortex vigorously for 2 minutes to facilitate initial dissolution. d. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). e. Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation. Continuous gentle agitation is recommended.

  • Sample Processing: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. c. Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantitative Analysis (HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration. c. Dilute the supernatant sample with the solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area. e. Calculate the concentration of this compound in the diluted sample using the calibration curve. f. Multiply the result by the dilution factor to determine the concentration in the original saturated supernatant. This value represents the solubility of this compound in that solvent at the specified temperature.

Expected Outcome: A quantitative solubility value, typically expressed in mg/mL or mM.

Below is a graphical representation of the experimental workflow for determining solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_process 2. Sample Processing cluster_analysis 3. Quantitative Analysis (HPLC) start Weigh excess this compound add_solvent Add precise volume of solvent start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex equilibrate Equilibrate at constant temperature (e.g., 24h) vortex->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge collect Collect clear supernatant centrifuge->collect dilute Dilute supernatant collect->dilute calibrate Generate HPLC calibration curve inject Inject sample into HPLC calibrate->inject dilute->inject calculate Calculate concentration inject->calculate end end calculate->end Final Solubility (mg/mL)

Workflow for Solubility Determination

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome.

Key Steps in the Mechanism of Action:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center.

  • Blockage of the Exit Tunnel: This binding physically obstructs the polypeptide exit tunnel, through which nascent (newly synthesized) peptide chains emerge from the ribosome.

  • Inhibition of Translocation/Translation Elongation: The blockage prevents the elongation of the polypeptide chain beyond a few amino acids. This leads to the premature dissociation of the incomplete peptide from the ribosome.

  • Cessation of Protein Synthesis: The overall effect is the termination of bacterial protein synthesis, which inhibits bacterial growth and replication.

The following diagram illustrates this inhibitory mechanism.

Macrolide Mechanism of Action

References

Application Notes and Protocols for the Isolation of Leucomycin A5 from Streptomyces kitasatoensis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomycin A5 is a potent macrolide antibiotic belonging to the kitasamycin complex, which is produced by the fermentation of Streptomyces kitasatoensis.[1][2] This complex consists of several related compounds, with this compound being one of the major and more potent metabolites.[1][2] These application notes provide a detailed protocol for the isolation and purification of this compound from Streptomyces kitasatoensis culture, tailored for researchers, scientists, and drug development professionals. The methodology encompasses fermentation, extraction, and chromatographic purification, culminating in a high-purity product.

Overview of the Isolation Process

The isolation of this compound is a multi-step process that begins with the cultivation of Streptomyces kitasatoensis under conditions optimized for the production of the leucomycin complex. The addition of specific precursors to the fermentation medium can significantly enhance the yield of the desired A4 and A5 components. Following fermentation, the leucomycin complex is extracted from the culture broth using an organic solvent. The crude extract is then subjected to chromatographic purification to isolate this compound from other components of the complex. The purity of the final product is assessed using high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the expected yields and purity of this compound at various stages of the isolation process. These values are representative and may vary depending on the specific fermentation conditions and the efficiency of the extraction and purification steps.

ParameterValueReference
Fermentation Titer
Total Kitasamycin Complex12,758 U/mL (with 0.48% ethyl acetate)
This compound in Complex40-70%[3]
Extraction Efficiency
Solvent Extraction Recovery>90% (estimated)
Purification
Final Purity (by HPLC)>98%[1]

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

This protocol describes the cultivation of Streptomyces kitasatoensis for the production of the leucomycin complex, with an enrichment of this compound.

1.1. Materials

  • Streptomyces kitasatoensis (e.g., NRRL 2486)

  • Seed culture medium (e.g., Tomato paste-oatmeal agar)

  • Production medium (see table below)

  • L-Valine

  • Shaker incubator

  • Fermenter (optional, for large-scale production)

1.2. Production Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Peptone5.0
Meat Extract5.0
Dry Yeast3.0
Sodium Chloride (NaCl)5.0
Calcium Carbonate (CaCO₃)3.0
L-Valine5.0 - 10.0

1.3. Protocol

  • Prepare a seed culture of S. kitasatoensis by inoculating a suitable agar medium and incubating at 28-30°C for 7-10 days.

  • Inoculate a seed flask containing the production medium with a spore suspension from the agar plate.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

  • Transfer the seed culture to the production fermenter containing the production medium supplemented with L-valine (5-10 g/L) to direct biosynthesis towards Leucomycin A4 and A5.[4] The inoculum volume should be 5-10% of the production medium volume.

  • Carry out the fermentation at 25-30°C for 6-8 days.[4] Maintain the pH between 7.0 and 7.6.

  • Monitor the production of leucomycin periodically by taking samples and analyzing them by TLC or HPLC.

Extraction of Leucomycin Complex

This protocol details the extraction of the leucomycin complex from the fermentation broth.

2.1. Materials

  • Fermentation broth

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

2.2. Protocol

  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to 8.5-9.0 with NaOH solution.

  • Extract the supernatant twice with an equal volume of ethyl acetate.[4]

  • Combine the ethyl acetate extracts and wash with a small volume of distilled water.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude leucomycin complex.

Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound from the crude extract using silica gel chromatography. For higher purity, a preparative HPLC system is recommended.

3.1. Materials

  • Crude leucomycin complex

  • Silica gel (for column chromatography)

  • Solvent system (e.g., chloroform:methanol:acetic acid:water)[4]

  • Glass column for chromatography

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp for visualization

3.2. Protocol

  • Prepare a silica gel column using a suitable solvent as the mobile phase.

  • Dissolve the crude leucomycin extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the solvent system. A gradient elution may be necessary to achieve good separation.

  • Collect fractions and monitor the separation using TLC. The TLC can be developed in a solvent mixture of chloroform, methanol, acetic acid, and water (79:11:8:2).[4]

  • Combine the fractions containing pure this compound, as determined by comparison with a reference standard on TLC.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • For final high-purity polishing, a preparative HPLC system can be employed.

Analysis of this compound by HPLC

This protocol is for the analytical determination of the purity of the isolated this compound.

4.1. Materials

  • Purified this compound

  • This compound reference standard

  • Acetonitrile

  • Ammonium acetate

  • Phosphoric acid

  • HPLC system with a UV detector

  • C8 (octylsilanized silica gel) column (e.g., 4.6 mm x 150 mm, 5 µm)

4.2. HPLC Conditions

ParameterCondition
Column Octylsilanized silica gel (C8), 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile, methanol, and ammonium acetate buffer (pH 5.5) (50:580:370 v/v/v)
Flow Rate Adjusted so that the retention time of this compound is about 8 minutes
Column Temperature 40°C
Detection UV at 232 nm
Injection Volume 5 µL

4.3. Protocol

  • Prepare the mobile phase by mixing acetonitrile, methanol, and an ammonium acetate buffer (pH adjusted to 5.5 with phosphoric acid) in the specified ratio.[3]

  • Dissolve the purified this compound and a reference standard in diluted acetonitrile to a known concentration (e.g., 1 mg/mL).[3]

  • Set up the HPLC system with the specified conditions.

  • Inject the standard and sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the isolated this compound by the area percentage method.

Visualizations

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis F1 Inoculation of S. kitasatoensis F2 Fermentation with L-Valine Supplementation F1->F2 E1 Harvesting and pH Adjustment F2->E1 Fermentation Broth E2 Solvent Extraction with Ethyl Acetate E1->E2 E3 Concentration of Crude Extract E2->E3 P1 Silica Gel Column Chromatography E3->P1 Crude Leucomycin Complex P2 Fraction Collection and TLC Analysis P1->P2 P3 Preparative HPLC (Optional) P2->P3 P4 Purity Analysis by Analytical HPLC P3->P4 P3->P4 Purified this compound

Caption: Workflow for the isolation of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the isolation of this compound from Streptomyces kitasatoensis. By following these procedures, researchers can obtain high-purity this compound suitable for further scientific investigation and drug development. The key to a successful isolation is the careful optimization of the fermentation conditions to maximize the production of the target compound and the meticulous execution of the extraction and purification steps.

References

Leucomycin A5: Preparation and Storage of Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomycin A5 is a macrolide antibiotic, a major component of the leucomycin complex produced by Streptomyces kitasatoensis.[1] It is a potent inhibitor of bacterial protein synthesis and is active against a range of Gram-positive and some Gram-negative bacteria. This document provides detailed protocols for the preparation and storage of this compound stock solutions for use in research and drug development applications.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the physicochemical properties of the compound. This compound is a white to off-white powder.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₉H₆₅NO₁₄[1]
Molecular Weight 771.93 g/mol [1]
Appearance White to off-white powder[1]
Storage of Solid -20°C[1]

This compound exhibits good solubility in several organic solvents but has limited solubility in water.[1] The choice of solvent is critical for preparing a stable and effective stock solution.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) 110 mg/mLUse of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[2]
Ethanol SolubleSpecific quantitative data not readily available.
Methanol SolubleSpecific quantitative data not readily available.
DMF (Dimethylformamide) SolubleSpecific quantitative data not readily available.
Acetonitrile A commercial stock solution is available at 1 mg/mL.[3]
Water Limited solubility[1]

Note: For the related macrolide antibiotic Josamycin, solubility is reported as approximately 25 mg/mL in ethanol and DMF, and 15 mg/mL in DMSO. This may serve as a rough estimate for this compound.[4]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for easy dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-100 µL) in polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

Note on Sterilization: Stock solutions prepared in 100% DMSO or ethanol generally do not require filter sterilization. If dilution into an aqueous buffer is performed before storage, filter sterilization using a 0.22 µm syringe filter is recommended.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of the this compound stock solution.

ParameterRecommendationRationale
Storage Temperature -20°CEnsures long-term stability and prevents degradation.
Aliquoting Store in single-use aliquotsMinimizes repeated freeze-thaw cycles which can lead to degradation of the compound.
Light Exposure Store protected from light (e.g., in an opaque box or wrapped in foil)While not explicitly stated for this compound, many antibiotics are light-sensitive.
Container Type Polypropylene tubesMinimizes adsorption of the compound to the container surface.

Application Notes

This compound is primarily used as an antibacterial agent in research. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Working Concentrations:

The optimal working concentration of this compound will vary depending on the specific application and the bacterial species being tested. The Minimum Inhibitory Concentration (MIC) is a key parameter to consider.

Bacterial TypeReported MIC Range
Gram-positive and Gram-negative bacteria0.04 - 0.8 µg/mL
Penicillin-susceptible and -resistant S. pyogenes0.8 and 3.2 µg/mL, respectively
S. faecalis0.8 µg/mL

K. pneumoniae, S. typhimurium, and E. coli are reported to be less susceptible, with MICs ranging from 5 to >10 µg/mL.[7]

Preparation of Working Solutions:

To prepare a working solution, the stock solution should be diluted in the appropriate cell culture medium or buffer. For example, to prepare a 1 µg/mL working solution from a 10 mg/mL stock solution, a 1:10,000 dilution is required. This can be achieved through serial dilutions. It is recommended to prepare working solutions fresh for each experiment.

Visualizing the Workflow

The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.

LeucomycinA5_Workflow Workflow for this compound Stock Solution Preparation and Storage cluster_prep Preparation cluster_storage Storage cluster_use Application start Start: Obtain this compound Powder weigh Weigh this compound start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C, Protected from Light label_tubes->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound stock solution preparation and storage.

References

Application Notes and Protocols for the Experimental Use of Leucomycin A5 in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Leucomycin A5, a potent 16-membered macrolide antibiotic. This document includes its mechanism of action, protocols for antimicrobial susceptibility testing, and an exploration of its potential effects on bacterial signaling, supported by quantitative data and visual diagrams.

Introduction to this compound

This compound is a prominent and highly active component of the leucomycin complex, which is produced by the bacterium Streptomyces kitasatoensis. As a member of the macrolide class of antibiotics, this compound is particularly effective against a wide spectrum of Gram-positive bacteria, as well as certain Gram-negative cocci, leptospira, and mycoplasma.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a hallmark of macrolide antibiotics.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 18361-45-0[1]
Molecular Formula C₃₉H₆₅NO₁₄[1]
Molecular Weight 771.93 g/mol [1]
Appearance White to off-white solid powder[1]
Purity >95% (HPLC)[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited solubility in water.[1][2]
Storage -20°C[1]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, obstructing the exit tunnel for the nascent polypeptide chain. This action effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[3][4]

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synthesis Leucomycin_A5 This compound Leucomycin_A5->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Translates Inhibition->Protein_Synthesis Blocks

Mechanism of action of this compound.

Antimicrobial Spectrum and Activity

While comprehensive quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with other 16-membered macrolides, such as Josamycin, provides valuable comparative insights into its expected antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Josamycin against a range of clinically relevant bacteria.

Bacterial SpeciesMIC Range (µg/mL) for JosamycinReference
Staphylococcus aureus1[5]
Streptococcus pneumoniae0.03 - 0.12[5]
Streptococcus pyogenes0.03 - 0.12[5]
Enterococcus spp.0.5 - 2[5]
Bacteroides fragilisSimilar to Clindamycin[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for serial dilutions.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Potential Effects on Bacterial Signaling Pathways

While direct research on the effects of this compound on bacterial signaling pathways is limited, studies on other macrolides, particularly 16-membered macrolides like Tylosin, suggest potential interference with processes regulated by bacterial communication, such as quorum sensing (QS) and biofilm formation.[7]

Macrolides have been shown to inhibit biofilm formation in some bacterial species.[8] Biofilm development is often regulated by quorum sensing, a cell-density-dependent signaling mechanism. By potentially disrupting QS systems, macrolides may indirectly inhibit the production of virulence factors and the formation of biofilms, rendering bacteria more susceptible to host immune responses and other antibiotics.

Macrolide Macrolide Antibiotic (e.g., this compound) Inhibition Potential Inhibition Macrolide->Inhibition QS_System Quorum Sensing System Signal_Production Signal Molecule Production QS_System->Signal_Production Signal_Detection Signal Molecule Detection QS_System->Signal_Detection Virulence Virulence Factor Production Signal_Detection->Virulence Regulates Biofilm Biofilm Formation Signal_Detection->Biofilm Regulates Inhibition->QS_System Disrupts

Conceptual diagram of macrolide interference with quorum sensing.

Note: The diagram above represents a conceptual model based on the observed effects of some macrolides on quorum sensing-regulated processes. Further research is required to elucidate the specific molecular interactions of this compound with bacterial signaling pathways.

Conclusion

This compound is a potent macrolide antibiotic with significant potential in microbiology research and drug development. Its activity against a range of Gram-positive pathogens makes it a valuable tool for in vitro studies. The provided protocols for MIC determination offer a standardized method for assessing its antimicrobial efficacy. While its direct impact on bacterial signaling pathways warrants further investigation, the potential for macrolides to interfere with quorum sensing and biofilm formation opens new avenues for research into anti-virulence strategies. Researchers are encouraged to use these notes as a foundation for their experimental designs and to further explore the multifaceted activities of this important antibiotic.

References

Techniques for Creating Leucomycin A5 Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Leucomycin A5 derivatives. This compound, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, serves as a versatile scaffold for the development of novel antibacterial agents with improved efficacy and pharmacokinetic properties.[1][2] The following sections detail semi-synthetic and biosynthetic methodologies for generating this compound analogs, protocols for their purification and characterization, and data on their biological activity.

I. Introduction to this compound and its Derivatives

This compound is a major component of the leucomycin complex and exhibits activity against a range of Gram-positive bacteria.[1][2] However, the emergence of bacterial resistance necessitates the development of new derivatives. Modifications of the this compound structure, particularly at the C-3"-hydroxyl group and the C-9 position of the macrolactone ring, have been shown to enhance antibacterial activity and improve serum levels.[3] This document outlines key techniques for creating such derivatives, including chemical acylation and epimerization, as well as biosynthetic approaches like precursor-directed biosynthesis.

II. Chemical Modification of this compound

Semi-synthetic modification of the this compound scaffold allows for the introduction of diverse functional groups, leading to derivatives with altered biological profiles. Two key strategies, 3"-O-acylation and 9-epimerization, are detailed below.

A. Synthesis of 3"-O-Acyl Derivatives

Acylation of the 3"-tertiary hydroxyl group of this compound has been shown to increase its in vitro antibacterial activity.[3] The introduction of acetyl or propionyl groups, in particular, has demonstrated a significant enhancement in potency.[3]

This protocol describes the synthesis of 3"-O-propionylthis compound from this compound via a multi-step process involving protection, acylation, and deprotection.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Trimethylsilyl chloride

  • Propionyl chloride

  • Tribenzylamine

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • 2'-O-Acetylation:

    • Dissolve this compound in pyridine.

    • Add acetic anhydride and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2'-O-acetylthis compound.

  • 3,9-di-O-Trimethylsilylation:

    • Dissolve 2'-O-acetylthis compound in dry pyridine.

    • Add trimethylsilyl chloride and stir at room temperature.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 2'-O-acetyl-3,9-di-O-trimethylsilylthis compound.

  • 3"-O-Propionylation:

    • Dissolve 2'-O-acetyl-3,9-di-O-trimethylsilylthis compound in a suitable solvent (e.g., toluene).

    • Add tribenzylamine and propionyl chloride.

    • Heat the reaction mixture at 70°C.[4]

    • Monitor the reaction by TLC. A 96% yield for this step has been reported.[4]

    • After completion, cool the reaction mixture and purify by silica gel column chromatography to obtain the 3"-O-propionyl derivative.

  • Deprotection:

    • Dissolve the 3"-O-propionyl derivative in methanol.

    • Stir at room temperature to effect detrimethylsilylation and 2'-O-deacetylation.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify the final product, 3"-O-propionylthis compound, by silica gel column chromatography.

Characterization:

The structure of the final compound should be confirmed by mass spectrometry, ¹H-NMR, and ¹³C-NMR spectroscopy.[4]

B. Synthesis of 9-epi-Leucomycin A5

Epimerization at the C-9 position of the macrolactone ring can also modulate the antibacterial activity of this compound.

This protocol outlines the synthesis of 9-epi-Leucomycin A5 from this compound.[5]

Materials:

  • This compound

  • Collins reagent (CrO₃-pyridine complex)

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Oxidation to 9-dehydrothis compound:

    • Treat this compound with Collins reagent in the presence of 13% water to yield 9-dehydrothis compound. A 95% yield for this step has been reported.[5]

  • Protection of the Formyl Group:

    • React 9-dehydrothis compound with acetic anhydride and K₂CO₃ to afford 18,2'-di-O-acetyl-9-dehydrothis compound-3,18-hemiacetal.[5]

  • Reduction and Epimerization:

    • Treat the protected intermediate with sodium borohydride. This reaction yields a 1:1 mixture of the natural this compound and its 9-epimer, 9-epi-leucomycin A5.[5]

  • Purification:

    • Separate the two epimers by silica gel column chromatography.

III. Biosynthetic Approaches for this compound Derivatives

Biosynthetic methods offer an alternative to chemical synthesis for generating novel macrolide derivatives. Precursor-directed biosynthesis, which involves feeding unnatural starter units to a culture of the producing microorganism, is a powerful technique.

Experimental Protocol: Precursor-Directed Biosynthesis of this compound Derivatives in Streptomyces kitasatoensis

This protocol provides a general framework for precursor-directed biosynthesis of this compound derivatives.[6][7]

Materials:

  • Streptomyces kitasatoensis strain

  • Seed medium (e.g., containing starch, soybean meal, glucose)[6]

  • Fermentation medium (e.g., containing starch, soybean meal, glucose, silk fibroin powder, mineral salts)[6]

  • Precursor of choice (e.g., sodium acetate, ethyl acetate, or other unnatural short-chain carboxylic acids)

  • 250-mL Erlenmeyer flasks

  • 15-L fermentor (for scale-up)

  • Rotary shaker

  • HPLC system for analysis

Procedure:

  • Seed Culture Preparation:

    • Inoculate 40 mL of seed medium in a 250-mL flask with a mycelial stock of S. kitasatoensis.

    • Incubate at 28°C for 24 hours on a rotary shaker at 220 rpm.[6]

  • Fermentation and Precursor Feeding:

    • Transfer 1 mL of the seed culture to a 250-mL flask containing 25 mL of fermentation medium.

    • Add the desired precursor at various concentrations at the beginning of the cultivation. For example, ethyl acetate has been shown to be effective at a concentration of 0.48%.[6]

    • Incubate at 28°C for 112 hours on a rotary shaker at 220 rpm.[6]

  • Scale-up Fermentation (Optional):

    • For larger scale production, prepare a secondary seed culture and inoculate a 15-L fermentor containing 10 L of fermentation medium.[6]

    • Cultivate at 28°C for 112 hours.[6]

  • Extraction and Analysis:

    • Extract the macrolides from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract by HPLC to identify and quantify the produced this compound derivatives.

IV. Data Presentation

Table 1: Antibacterial Activity of this compound and its Derivatives (MIC, µg/mL)
CompoundStaphylococcus aureusStreptococcus pyogenesStreptococcus pneumoniaeReference
This compound0.20.050.1[5]
9-epi-Leucomycin A50.20.10.2[5]
3"-O-propionylthis compoundImproved activityImproved activityImproved activity[3][4]

Note: "Improved activity" indicates that the cited literature reports enhanced antibacterial potency without providing specific MIC values.

V. Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and its Derivatives

This compound and its derivatives exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain and causing premature dissociation of the peptidyl-tRNA.[8] This leads to the cessation of protein elongation and ultimately inhibits bacterial growth.

macrolide_moa LeucomycinA5 This compound Derivative Ribosome Bacterial 50S Ribosomal Subunit LeucomycinA5->Ribosome Binds to Inhibition Inhibition LeucomycinA5->Inhibition Leads to Tunnel Polypeptide Exit Tunnel Ribosome->Tunnel Contains tRNA Peptidyl-tRNA Tunnel->tRNA Blocks exit of ProteinSynth Protein Synthesis tRNA->ProteinSynth Required for Inhibition->ProteinSynth

Caption: Mechanism of action of this compound derivatives.

General Workflow for the Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow for the generation and testing of novel this compound derivatives.

workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound chem_mod Chemical Modification (e.g., Acylation, Epimerization) start->chem_mod bio_mod Biosynthetic Modification (e.g., Precursor-Directed) start->bio_mod purify Purification (Silica Gel Chromatography) chem_mod->purify bio_mod->purify charac Characterization (NMR, Mass Spectrometry) purify->charac activity Antibacterial Activity Testing (MIC Determination) charac->activity end Lead Compound activity->end

Caption: Workflow for this compound derivative development.

References

Application Notes and Protocols for Leucomycin A5 in Bacterial Protein Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A5 is a macrolide antibiotic and a major, potent component of the leucomycin complex produced by Streptomyces kitasatoensis.[1][2] Like other macrolide antibiotics, this compound is an inhibitor of bacterial protein synthesis.[3][4][5] This property makes it a valuable tool for researchers studying the mechanisms of bacterial translation, ribosome function, and for professionals in the field of drug development seeking to design novel antimicrobial agents.

Macrolides, including this compound, exert their antibiotic effect by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the elongation of the polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome.[6][7] This targeted action against bacterial ribosomes, which are structurally distinct from their eukaryotic counterparts, is the basis for their selective toxicity.

These application notes provide a comprehensive overview of the use of this compound in bacterial protein synthesis inhibition studies, including its mechanism of action, key experimental protocols, and relevant quantitative data for related compounds.

Mechanism of Action

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. The binding site is located in the nascent peptide exit tunnel, a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By occupying this tunnel, this compound physically obstructs the path of the growing polypeptide chain, leading to a premature termination of translation. This mechanism is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[3]

Leucomycin_A5_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit mRNA mRNA 30S->mRNA tRNA tRNA Peptide Growing Peptide Chain tRNA->Peptide carries Inhibition Protein Synthesis Inhibition Peptide->Inhibition leads to Exit_Tunnel Nascent Peptide Exit Tunnel Exit_Tunnel->Peptide Blocks exit of Leucomycin_A5 This compound Leucomycin_A5->Exit_Tunnel Binds to

Figure 1. Mechanism of action of this compound.

Quantitative Data

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Josamycin Staphylococcus aureus0.25 - >1281>128
Streptococcus pneumoniae≤0.03 - 10.120.25
Streptococcus pyogenes≤0.03 - 0.120.060.12
Miokamycin Staphylococci0.25 - >1282>128
Streptococci0.016 - >1280.06>128
Pneumococci0.03 - 0.250.120.25

Note: Data for Josamycin and Miokamycin are presented as representative values for the leucomycin class of antibiotics.[8][9] The actual MIC of this compound may vary.

Experimental Protocols

The following are detailed protocols for key experiments used to study the activity of this compound.

Experimental_Workflow Start Start: Characterization of this compound MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Determination Start->MIC Protein_Synthesis Protocol 2: In Vitro Protein Synthesis Inhibition Assay MIC->Protein_Synthesis If active Ribosome_Binding Protocol 3: Ribosome Binding Assay Protein_Synthesis->Ribosome_Binding Confirms mechanism Data_Analysis Data Analysis and Interpretation Ribosome_Binding->Data_Analysis Conclusion Conclusion: Elucidation of Antibacterial Mechanism Data_Analysis->Conclusion

Figure 2. Experimental workflow for studying this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

    • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Inoculum Preparation:

    • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, and mRNA template.

    • Add this compound to the reaction mixtures at a range of final concentrations. Include a control reaction with no antibiotic.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Precipitation of Proteins:

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Filtration and Washing:

    • Collect the precipitated proteins by vacuum filtration through glass fiber filters.

    • Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of protein synthesized.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Protocol 3: Ribosome Binding Assay (Fluorescence Polarization-Based Competition Assay)

This assay determines the ability of this compound to bind to the bacterial ribosome by measuring the displacement of a fluorescently labeled macrolide probe.

Materials:

  • Purified bacterial 70S ribosomes

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • This compound at various concentrations

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol)

  • Fluorometer capable of measuring fluorescence polarization

Procedure:

  • Reaction Setup:

    • In a suitable microplate, combine the bacterial ribosomes and the fluorescently labeled macrolide at a fixed concentration.

    • Add this compound to the wells at a range of concentrations to compete for binding with the fluorescent probe. Include a control with no competitor.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a fluorometer.

    • Binding of the large ribosome to the small fluorescent probe causes a significant increase in the polarization value.

  • Data Analysis:

    • As the concentration of this compound increases, it will displace the fluorescent probe from the ribosome, resulting in a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. This value is related to the binding affinity (Ki) of this compound for the ribosome.

Conclusion

This compound is a valuable research tool for studying bacterial protein synthesis. Its specific mechanism of action, targeting the nascent peptide exit tunnel of the 50S ribosomal subunit, allows for detailed investigations into ribosome function and the development of novel antibacterial agents. The protocols provided here offer a framework for characterizing the antibacterial activity and elucidating the molecular mechanism of this compound and other potential protein synthesis inhibitors.

References

Application of Leucomycin A5 in Animal Health Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A5 is a prominent and potent member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis.[1] Also known as Kitasamycin A5 or Turimycin H4, this compound is a key component of Kitasamycin, a veterinary antibiotic utilized for the control of a range of bacterial infections in livestock.[1][2] Its spectrum of activity primarily encompasses Gram-positive bacteria, some Gram-negative cocci, Leptospira, and Mycoplasma species.[1][2] The limited commercial availability of isolated this compound has historically restricted extensive research into its individual activity, making comprehensive application notes crucial for its further investigation and development in animal health.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in animal health research, with a focus on its antibacterial activity, mechanism of action, and potential therapeutic applications.

Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of peptide chain elongation. This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria. At higher concentrations, bactericidal activity may be observed. The binding site on the ribosome is in proximity to that of other macrolides, lincosamides, and streptogramins, leading to the potential for cross-resistance.

Signaling Pathway of Macrolide Antibiotics

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->50S_subunit Leucomycin_A5 This compound Leucomycin_A5->50S_subunit Binds to

Caption: Binding of this compound to the 50S ribosomal subunit.

In Vitro Antibacterial Activity

While specific MIC (Minimum Inhibitory Concentration) data for pure this compound against a wide range of veterinary pathogens is not extensively published, data for the closely related Kitasamycin provides valuable insights into its potential efficacy.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pyogenesKitasamycin≤0.39[3]
Diplococcus pneumoniaeKitasamycin≤1.56[3]
Staphylococcus aureus (Penicillin-sensitive)Kitasamycin≤1.56[3]
Staphylococcus aureus (Penicillin-resistant)Kitasamycin≤1.56[3]
Mycoplasma hyopneumoniaeTilmicosin24[4]
Mycoplasma hyopneumoniaeTylosin≤0.25≤0.25[4]
Mycoplasma hyopneumoniaeLincomycin≤0.25≤0.25[4]
Actinobacillus pleuropneumoniaeTylosin3264[5]
Pasteurella multocidaTylosin48

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for Mycoplasma hyopneumoniae

This protocol is adapted from established methods for fastidious organisms and is suitable for determining the MIC of this compound against Mycoplasma hyopneumoniae.

  • This compound analytical standard

  • Friis medium (or other suitable Mycoplasma broth)

  • 96-well microtiter plates

  • Mycoplasma hyopneumoniae isolate

  • Sterile diluents (e.g., phosphate-buffered saline)

  • Incubator (37°C)

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare M. hyopneumoniae Inoculum (10^4-10^5 CCU/mL) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 7-14 days Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Color Change) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Mycoplasma hyopneumoniae MIC determination.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1024 µg/mL). Further dilutions should be made in the appropriate broth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Friis medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture the M. hyopneumoniae isolate in Friis medium until the mid-log phase of growth. Adjust the culture to a final concentration of 10⁴ to 10⁵ color changing units (CCU)/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate (except the sterility control).

  • Incubation: Seal the plate and incubate at 37°C. Monitor daily for a color change in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of M. hyopneumoniae (i.e., no color change from red to yellow) after the growth control well has changed color.

In Vivo Efficacy Study: Swine Respiratory Disease Model

This protocol provides a framework for evaluating the efficacy of this compound in a swine model of respiratory disease, based on FDA guidelines for such studies.

  • Animals: Healthy, weaned pigs from a source free of major respiratory pathogens.

  • Acclimation: Acclimate pigs to the facility for at least 7 days prior to the start of the study.

  • Randomization: Randomly assign pigs to treatment groups (e.g., placebo control, this compound low dose, this compound high dose).

  • Challenge: Experimentally infect pigs with a relevant respiratory pathogen (e.g., Actinobacillus pleuropneumoniae or Pasteurella multocida).

  • Treatment: Administer this compound or placebo via the intended route (e.g., in-feed or oral gavage) for a specified duration.

  • Monitoring: Daily clinical observations (e.g., respiratory score, demeanor), body weight, and feed consumption.

  • Endpoint: At the end of the study period, euthanize pigs for necropsy and collection of lung tissue for lesion scoring and bacterial culture.

Animal_Selection Animal Selection and Acclimation Randomization Randomization into Treatment Groups Animal_Selection->Randomization Infection_Challenge Infection Challenge Randomization->Infection_Challenge Treatment_Administration Treatment Administration Infection_Challenge->Treatment_Administration Clinical_Monitoring Daily Clinical Monitoring Treatment_Administration->Clinical_Monitoring Necropsy Necropsy and Lung Lesion Scoring Treatment_Administration->Necropsy Data_Collection Body Weight and Feed Intake Clinical_Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis Microbiology Bacterial Culture from Lung Tissue Necropsy->Microbiology Microbiology->Analysis

Caption: Workflow for an in vivo efficacy study in a swine model.

Pharmacokinetics

Specific pharmacokinetic data for this compound in target animal species is limited. However, data from studies on the Kitasamycin complex and other macrolides in pigs and poultry can provide an initial framework for designing pharmacokinetic studies.

ParameterKitasamycin (Broilers)Tilmicosin (Pigs)Lincomycin (Pigs)
Route OralOralOral
Dose 300 mg/kg20 mg/kg33 mg/kg (fed)
Cmax (µg/mL) ~2.51.19 ± 0.30~5
Tmax (h) ~23.12 ± 0.50~4
T½ (h) ~9 (diseased)25.26 ± 8.25~3.5
Bioavailability (%) Not specifiedNot specified~41

Note: This table presents data from different studies and should be used for comparative purposes only.

Conclusion

This compound represents a macrolide antibiotic with significant potential for applications in animal health. While data on the isolated compound is still emerging, its role as a major component of the effective veterinary antibiotic Kitasamycin underscores its importance. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate the in vitro and in vivo efficacy, pharmacokinetic profile, and optimal therapeutic use of this compound in key livestock species. Further research is warranted to establish a more comprehensive profile of this promising antimicrobial agent.

References

Application Notes and Protocols for Testing Leucomycin A5 Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro efficacy of Leucomycin A5, a macrolide antibiotic, against various Gram-positive bacteria. The included methodologies for determining minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity are essential for preclinical assessment of this antimicrobial agent.

Introduction to this compound

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis.[1] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2] This mechanism of action makes it a subject of interest for its potential activity against a range of Gram-positive pathogens.

Data Presentation: In Vitro Susceptibility of Gram-positive Bacteria to this compound and Comparators

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its related compound Josamycin against key Gram-positive bacteria. These values are crucial for understanding the potency of this compound and for designing further in vitro and in vivo studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial SpeciesStrain TypeMIC (µg/mL)
Streptococcus pyogenesPenicillin-Sensitive0.8
Streptococcus pyogenesPenicillin-Resistant3.2
Enterococcus faecalisNot Specified0.8

Table 2: Minimum Inhibitory Concentration (MIC) of Josamycin (a component of the Leucomycin complex) against Staphylococcus aureus

Bacterial SpeciesStrain TypeMIC (mg/L)Percentage of Strains Inhibited
Staphylococcus aureusErythromycin-Resistant257%

Note: Data for Josamycin is included as a relevant comparator from the same antibiotic complex.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterial strain.

Materials:

  • This compound (soluble in ethanol, methanol, DMF, or DMSO)[1]

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing this compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum, but no this compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader.

Workflow for MIC Determination

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute prep_plates Prepare 96-well Plates with CAMHB prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Objective: To assess the rate and extent of bacterial killing by this compound at various concentrations.

Materials:

  • This compound

  • Gram-positive bacterial strains

  • CAMHB or other suitable broth

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Cultures: Grow an overnight culture of the test bacterium in CAMHB. Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Prepare tubes or flasks containing the bacterial culture and add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[1]

Workflow for Time-Kill Curve Assay

Time_Kill_Workflow prep_culture Prepare Bacterial Culture (5x10^5 - 1x10^6 CFU/mL) add_antibiotic Add this compound (various concentrations) prep_culture->add_antibiotic incubate_sample Incubate with Shaking (37°C) add_antibiotic->incubate_sample time_points Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_sample->time_points serial_dilute_plate Serial Dilute and Plate time_points->serial_dilute_plate count_colonies Incubate Plates and Count Colonies (CFU/mL) serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data MTT_Workflow seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate (24-72h, 37°C, 5% CO2) treat_cells->incubate_cells add_mtt Add MTT Solution and Incubate (2-4h) incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data Macrolide_Mechanism Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit exit_tunnel Peptide Exit Tunnel peptidyl_transferase Peptidyl Transferase Center (PTC) ribosome_30S 30S Subunit leucomycin This compound binding Binds to 50S Subunit near Peptide Exit Tunnel leucomycin->binding translocation_block Blocks Translocation of Peptidyl-tRNA binding->translocation_block elongation_inhibition Inhibits Peptide Chain Elongation translocation_block->elongation_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis elongation_inhibition->protein_synthesis_inhibition bacterial_growth_arrest Bacteriostatic Effect (Inhibition of Bacterial Growth) protein_synthesis_inhibition->bacterial_growth_arrest

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Leucomycin A5 Limited Water Solubility in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the limited water solubility of Leucomycin A5 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like many macrolides, it is a large, hydrophobic molecule with limited solubility in aqueous solutions.[1][2][3] This poor water solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF).[1][2][4] It is practically insoluble in water.[5]

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

A3: For most in vitro assays, particularly cell-based assays, DMSO is the recommended starting solvent due to its high solubilizing power and compatibility with many experimental systems at low final concentrations.

Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 1%, higher concentrations can be toxic and may influence experimental results. It is crucial to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.

Q5: Can I use other solvents like ethanol or methanol for cell-based assays?

A5: While this compound is soluble in ethanol and methanol, these solvents are generally more toxic to cells than DMSO. If their use is unavoidable, the final concentration should be kept extremely low, typically well below 0.1%, and appropriate vehicle controls are essential.

Troubleshooting Guide

Issue 1: this compound precipitates when added to my aqueous assay buffer or cell culture medium.

Possible Cause & Solution:

  • High Final Concentration of this compound: The concentration of this compound may exceed its solubility limit in the final aqueous solution.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your aqueous buffer or medium to achieve the desired final concentration. This ensures the DMSO concentration remains low.

  • Low Concentration of Co-solvent (DMSO): The final concentration of the organic solvent may be too low to maintain the solubility of this compound.

    • Recommendation: While keeping the final DMSO concentration below toxic levels (ideally ≤ 0.1%), ensure your serial dilutions from the stock solution are performed correctly to maintain solubility.

  • Temperature Effects: Changes in temperature can affect solubility.

    • Recommendation: Prepare solutions at room temperature and ensure the final assay is performed at a constant, controlled temperature.

Issue 2: I am observing unexpected or inconsistent results in my assay.

Possible Cause & Solution:

  • Incomplete Dissolution of this compound: The compound may not be fully dissolved in the initial stock solution.

    • Recommendation: After adding the solvent, ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Vehicle Effects: The solvent (e.g., DMSO) may be affecting the biological system.

    • Recommendation: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental samples.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterLimited/Practically Insoluble[1][2][5]
Dimethyl Sulfoxide (DMSO)Soluble[1][4]
EthanolSoluble[1][4]
MethanolSoluble[1][4]
N,N-Dimethylformamide (DMF)Soluble[1]
AcetonitrileVery Soluble[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • 100% Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 50 mg/mL). c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.[1]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI or EUCAST).

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Bacterial inoculum standardized to 0.5 McFarland

    • Sterile 96-well microtiter plates

  • Procedure: a. Prepare serial two-fold dilutions of the this compound stock solution in the bacterial growth medium directly in the 96-well plate. Ensure the final DMSO concentration is below the level that affects bacterial growth (typically ≤ 1%). b. Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Add the diluted bacterial inoculum to each well containing the this compound dilutions. d. Include a positive control (bacteria with no antibiotic) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions. e. Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours). f. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow Experimental Workflow for this compound Assays A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 10 mg/mL stock) A->B C Store Stock Solution at -20°C B->C D Prepare Serial Dilutions in Assay Buffer/Medium B->D E Add to Assay System (e.g., Cell Culture, Bacteria) D->E G Include Vehicle Control (DMSO only) D->G F Incubate and Analyze E->F G->E

Caption: Workflow for preparing and using this compound in assays.

signaling_pathway Potential Signaling Pathways Affected by Macrolides cluster_0 Bacterial Ribosome cluster_1 Mammalian Cell Off-Target Effects A This compound B 50S Ribosomal Subunit A->B Binds to C Inhibition of Protein Synthesis B->C Leads to D Macrolides E Mitochondrial Ribosome D->E G MAPK Signaling Pathway (e.g., ERK1/2) D->G Inhibits F Inhibition of Mitochondrial Protein Synthesis E->F H Modulation of Inflammatory Response G->H

References

Technical Support Center: Improving the Stability of Leucomycin A5 in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Leucomycin A5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C to minimize degradation.[1]

Q2: What are the suitable solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has limited solubility in water.[1][2] For aqueous-based experiments, it is advisable to first dissolve this compound in a minimal amount of a suitable organic solvent and then dilute it with the aqueous buffer of choice.

Q3: What are the primary factors that can affect the stability of this compound in experimental settings?

A3: The stability of this compound, a 16-membered macrolide antibiotic, can be influenced by several factors, including:

  • pH: Like many macrolides, this compound is susceptible to degradation in acidic and alkaline conditions.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, may lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can cause chemical degradation of the molecule.

  • Enzymatic degradation: In biological matrices, enzymes may contribute to the breakdown of this compound.

Q4: How can I improve the stability of this compound in my experimental solutions?

A4: To enhance the stability of this compound, consider the following strategies:

  • pH control: Maintain the pH of your solution within a stable range. For some related macrolides, a slightly acidic to neutral pH is optimal. A patent for stabilizing 16-membered macrolides suggests using stabilizers that result in a pH of 3-10 in an aqueous medium, such as glycine.[3]

  • Temperature control: Keep solutions on ice or refrigerated whenever possible and avoid repeated freeze-thaw cycles.

  • Light protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Use of antioxidants: For applications where oxidative degradation is a concern, the addition of antioxidants may be beneficial. While specific data for this compound is limited, antioxidants are known to stabilize other macrolides.[4][5][6]

  • Inclusion of stabilizers: A patent suggests that incorporating stabilizers like glycine and dissolution accelerators such as citric acid or tartaric acid can improve the stability of 16-membered macrolide antibiotics.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity over a short period in an aqueous buffer. pH-mediated hydrolysis. this compound is likely degrading due to an unfavorable pH. 16-membered macrolides are generally unstable in acidic conditions.[3]1. Measure the pH of your buffer. 2. Adjust the pH to a more neutral range if possible for your experiment. 3. Consider using a buffer system known to be compatible with macrolides. A patent for similar compounds suggests stabilizers that result in a pH of 3-10 in an aqueous solution.[3] 4. Prepare fresh solutions immediately before use.
Inconsistent results between experimental replicates. Degradation due to temperature fluctuations or light exposure. 1. Ensure all experimental steps are performed under consistent temperature conditions (e.g., on ice). 2. Protect all solutions containing this compound from light by using amber tubes or wrapping them in foil. 3. Minimize the time solutions are kept at room temperature.
Presence of unexpected peaks in HPLC analysis. Formation of degradation products. These can arise from hydrolysis, oxidation, or photodegradation.1. Review the handling and storage procedures to identify potential causes of degradation. 2. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. 3. Use a stability-indicating HPLC method capable of resolving this compound from its degradation products.
Poor dissolution of this compound in an aqueous medium. Limited water solubility of this compound. [1][2]1. Dissolve this compound in a small volume of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous medium. 2. Consider using dissolution accelerators like citric acid or tartaric acid, as suggested in a patent for 16-membered macrolides.[3]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides illustrative data for related 16-membered macrolide antibiotics to offer general guidance.

Table 1: Stability of a Related 16-Membered Macrolide Antibiotic (Josamycin) under Acidic Conditions

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
1.237~25 minutesData not specified

Source: Adapted from a patent describing the stability of 16-membered macrolide antibiotics.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for macrolide analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength around 232 nm is suitable for this compound.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

  • Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.

Visualizations

LeucomycinA5 This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) LeucomycinA5->Hydrolysis Oxidation Oxidation LeucomycinA5->Oxidation Photodegradation Photodegradation (UV/Light Exposure) LeucomycinA5->Photodegradation ThermalDegradation Thermal Degradation (High Temperature) LeucomycinA5->ThermalDegradation DegradationProducts Degradation Products (Loss of Biological Activity) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts ThermalDegradation->DegradationProducts start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify this compound and Degradation Products analysis->data kinetics Determine Degradation Kinetics and Half-life data->kinetics end End: Stability Profile Established kinetics->end issue Instability Observed (e.g., loss of activity, degradation peaks) check_ph Is the pH of the solution optimal? issue->check_ph check_temp Is the temperature controlled? issue->check_temp check_light Is the solution protected from light? issue->check_light check_storage Are stock solutions stored correctly? issue->check_storage adjust_ph Adjust pH / Use appropriate buffer check_ph->adjust_ph No control_temp Work on ice / Refrigerate check_temp->control_temp No protect_light Use amber vials / foil check_light->protect_light No correct_storage Store at -20°C (powder) or -80°C (solution) check_storage->correct_storage No

References

Troubleshooting common issues in Leucomycin A5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucomycin A5.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

  • Q1: What is this compound and what is its primary mechanism of action? this compound is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. While its effects on eukaryotic cells are less characterized, it is often studied for its potential anticancer and other therapeutic properties.

  • Q2: How should I prepare a stock solution of this compound? this compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Q3: My this compound solution appears cloudy or has precipitated after dilution in culture medium. What should I do? This is likely due to the limited aqueous solubility of this compound.

    • Troubleshooting Steps:

      • Ensure your stock solution in DMSO is fully dissolved before diluting.

      • Warm the culture medium to 37°C before adding the this compound stock solution.

      • Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

      • Avoid preparing large volumes of working solutions that will be stored for extended periods. Prepare fresh dilutions for each experiment.

      • If precipitation persists, consider using a slightly higher final concentration of DMSO (while staying within the tolerated limit for your cell line) or using a different solvent for your stock solution, such as ethanol.

2. Cell Viability Assays

  • Q4: I am observing inconsistent results in my cell viability assays (e.g., MTT, MTS, WST-8) with this compound. What are the possible causes? Inconsistent results in viability assays can stem from several factors when working with a compound like this compound.

    • Troubleshooting Steps:

      • Compound Precipitation: As mentioned in Q3, precipitation of this compound in the culture medium can lead to uneven drug exposure across wells. Visually inspect your plates for any signs of precipitation.

      • Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.

      • Incubation Time: The effect of this compound may be time-dependent. Optimize the incubation time to observe a clear dose-response relationship.

      • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound that alters the metabolic activity of cells without affecting viability can skew the results of tetrazolium-based assays. Consider using a complementary assay that measures a different aspect of cell health, such as a cytotoxicity assay that measures membrane integrity.

      • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Q5: What are some recommended starting concentrations for this compound in cell viability experiments? The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound in cancer cell lines are not widely reported in the readily available literature, its antimicrobial MIC values against various bacteria range from 0.04 to >10 µg/ml.[2]

3. Western Blotting

  • Q6: I am not seeing a change in the expression of my target protein after this compound treatment in my Western blot. What could be the issue?

    • Troubleshooting Steps:

      • Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may not be sufficient to induce a detectable change in protein expression. Refer to your dose-response data from viability assays to select appropriate concentrations (e.g., IC50 and a higher concentration). Also, consider a time-course experiment to determine the optimal treatment duration.

      • Protein Degradation: Ensure that you are using protease inhibitors in your lysis buffer to prevent the degradation of your target protein.

      • Antibody Issues: Verify the specificity and optimal dilution of your primary antibody. Include a positive control lysate from a cell line known to express the target protein.

      • Loading Control Inconsistency: Ensure equal protein loading by quantifying your protein lysates and using a reliable loading control (e.g., β-actin, GAPDH).

  • Q7: I am observing multiple non-specific bands in my Western blot after this compound treatment. How can I resolve this?

    • Troubleshooting Steps:

      • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that minimize non-specific binding.

      • Blocking: Optimize your blocking conditions. Try different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST) and extend the blocking time.

      • Washing Steps: Increase the number and duration of your wash steps to remove non-specifically bound antibodies.

      • Sample Preparation: Off-target effects of the drug at high concentrations could potentially induce stress responses leading to the expression of unexpected proteins. Ensure you are working within a relevant concentration range determined from your viability assays.

4. qPCR

  • Q8: My qPCR results show high variability between replicates for genes of interest after this compound treatment. What can I do to improve this?

    • Troubleshooting Steps:

      • RNA Quality: Ensure you are starting with high-quality, intact RNA. Use a spectrophotometer to check the A260/280 and A260/230 ratios and consider running an agarose gel to visualize RNA integrity.

      • Primer Design and Validation: Design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA. Validate your primers by running a melt curve analysis to ensure a single, specific product is amplified.

      • Reverse Transcription Efficiency: Ensure consistent and efficient reverse transcription by using a high-quality reverse transcriptase and consistent amounts of RNA template.

      • Pipetting Accuracy: Use calibrated pipettes and take care to ensure accurate and consistent pipetting, especially when working with small volumes.

Quantitative Data Summary

Due to limited publicly available data, a comprehensive table of this compound IC50 values across various cancer cell lines cannot be provided at this time. Researchers are encouraged to perform their own dose-response studies to determine the IC50 for their specific cell lines of interest.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₃₉H₆₅NO₁₄[1]
Molecular Weight771.93 g/mol [1]
AppearanceWhite powder[1]
SolubilitySoluble in DMSO, ethanol, methanol. Limited water solubility.[1]
Storage-20°C[1]

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Western Blotting Protocol

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

3. qPCR Protocol

  • RNA Extraction: After this compound treatment, harvest the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, β-actin), and the diluted cDNA.

  • qPCR Amplification: Run the qPCR reaction on a real-time PCR machine using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) treat_cells Treat Cells with this compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot treat_cells->western qpcr qPCR treat_cells->qpcr ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp gene_exp Analyze Gene Expression qpcr->gene_exp pi3k_akt_mTOR_pathway Leucomycin_A5 This compound PI3K PI3K Leucomycin_A5->PI3K Inhibition? AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation

References

Technical Support Center: Optimizing In Vitro Studies with Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with Leucomycin A5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro applications?

A1: this compound is a 16-membered macrolide antibiotic, a major component of the Leucomycin complex (also known as Kitasamycin) produced by Streptomyces kitasatoensis.[1] While its primary application is as an antibacterial agent against Gram-positive bacteria, it is also being investigated for its potential anti-inflammatory and anti-cancer properties in eukaryotic cells.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound has limited water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a typical starting concentration range for in vitro studies with this compound?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on studies with closely related macrolides, a broad starting range of 1 µM to 50 µM can be considered. For instance, the IC50 of Josamycin, another 16-membered macrolide, was found to be 39 µM in K562 cells.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells and may cause precipitation of the compound.

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed cell culture medium before adding it to the final culture plate.

    • Vortexing/Mixing: When making dilutions, vortex the solution gently but thoroughly to ensure complete mixing.

    • Solubilizing Agents: For particularly difficult solubility issues, consider the use of pharmaceutically acceptable solubilizing agents, though their effects on your specific assay should be validated.

Issue 2: High Cell Death or Cytotoxicity Observed at Expected "Effective" Concentrations
  • Possible Cause: The chosen cell line may be particularly sensitive to this compound, or the concentration used is above the cytotoxic threshold for that specific cell type.

  • Solution:

    • Perform a Dose-Response Cytotoxicity Assay: Before conducting functional assays, it is essential to determine the cytotoxic profile of this compound on your specific cell line. An MTT, XTT, or similar cell viability assay across a wide range of concentrations (e.g., 0.1 µM to 100 µM) will help establish the IC50 (half-maximal inhibitory concentration) and a non-toxic working range.

    • Reduce Incubation Time: If long incubation periods are leading to cytotoxicity, consider shorter treatment durations for your functional assays.

    • Check Solvent Toxicity: As a control, treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure that the observed cytotoxicity is not due to the solvent itself.

Issue 3: Inconsistent or No Observable Effect of this compound in Functional Assays
  • Possible Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or the compound may have degraded.

  • Solution:

    • Optimize Concentration and Incubation Time: A matrix of different concentrations and incubation times should be tested to identify the optimal conditions for observing the desired effect.

    • Verify Compound Integrity: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

    • Positive Controls: Use a known positive control for your assay to ensure that the experimental system is working correctly.

    • Consider Cell Density: The effective concentration of a compound can be influenced by the cell density. Standardize your cell seeding density across all experiments.

Quantitative Data

Table 1: In Vitro Cytotoxicity and Effective Concentrations of this compound and Related Macrolides

Compound/ComplexCell LineAssayEndpointResultReference
Josamycin K562 (Human myelogenous leukemia)Cell GrowthIC5039 µM[2]
Kitasamycin (Leucomycin Complex) hTFs (Human Tenon's Fibroblasts)Viability/CytotoxicityEC50Not explicitly stated, but dose-response curve provided up to 500 µM[3]
Kitasamycin (Leucomycin Complex) hTFs (Human Tenon's Fibroblasts)Inhibition of Myofibroblast Transformation-Concentration-dependent inhibition of α-SMA and fibronectin expression[3]
Azithromycin NSCLC (Non-small-cell lung cancer) cell linesCytotoxicity Enhancement-Enhanced cytotoxicity of DNA-damaging drugs[4]

Note: Data for Josamycin and Kitasamycin are provided as proxies due to the limited availability of specific data for this compound in eukaryotic cells.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on nitric oxide production.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock (DMSO) dilution Serial Dilution in Medium stock->dilution cells Cell Culture (e.g., Macrophages) treatment Cell Treatment (Varying Concentrations) cells->treatment dilution->treatment incubation Incubation treatment->incubation endpoint Endpoint Measurement (e.g., Cytotoxicity, NO production) incubation->endpoint analysis Calculate IC50 or % Inhibition endpoint->analysis hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K4 MAP3K4 TLR4->MAP3K4 Activates MEK MEK MAP3K4->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates IKK IKK ERK->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds LeucomycinA5 This compound LeucomycinA5->MAP3K4 Inhibits? LeucomycinA5->IKK Inhibits? Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

References

Addressing challenges of working with macrolide antibiotics in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with macrolide antibiotics in the laboratory.

Troubleshooting Guides

Issue: Poor Solubility or Precipitation of Macrolide Antibiotics

Q1: My macrolide antibiotic is not dissolving in aqueous media. What should I do?

A1: Macrolide antibiotics are generally poorly soluble in water.[1][2][3] To improve solubility, it is recommended to first dissolve the antibiotic in an appropriate organic solvent to create a concentrated stock solution. Common solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[4][5][6][7] For maximum solubility in aqueous buffers, first dissolve the macrolide in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[4][5][6]

Q2: I've dissolved my macrolide in an organic solvent, but it precipitates when I add it to my aqueous culture medium. How can I prevent this?

A2: This is a common issue due to the hydrophobic nature of macrolides. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the macrolide in your experiment.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent in your culture medium is low (typically <1%) to avoid solvent-induced toxicity to your cells.

  • Use a gentle mixing technique: When adding the macrolide stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider a different solvent: The choice of solvent can impact solubility. Refer to the solubility data table below to select the most appropriate solvent for your specific macrolide.

  • Acidification: For some macrolides, adding a small amount of glacial acetic acid dropwise can aid in their dissolution in aqueous solutions.[8][9]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can sometimes help dissolve macrolides, but caution is advised. Excessive heat can lead to the degradation of the antibiotic, especially in aqueous solutions. The stability of macrolides is pH and temperature-dependent.[10][11] It is generally recommended to dissolve macrolides at room temperature.

Data Presentation: Macrolide Solubility
MacrolideSolventSolubility (mg/mL)Reference
Azithromycin DMSO~5[5]
Ethanol~16[5]
Dimethylformamide (DMF)~16[5]
Water~2.37 (mg/L)[12]
1:1 Ethanol:PBS (pH 7.2)~0.50[5]
Clarithromycin AcetoneSoluble[1]
ChloroformSoluble[1]
MethanolSlightly Soluble[1][2]
Ethanol (95%)Slightly Soluble[1][2]
WaterPractically Insoluble[1][2]
Ethanol, DMSO, DMF~1[6]
1:1 Ethanol:PBS (pH 7.2)~0.5[6]
Erythromycin DMSO~15-100[4][7]
Ethanol~30-100[4][7]
Dimethylformamide (DMF)~15[4]
WaterPoorly soluble (~2 mg/mL)[3][13]
1:1 Ethanol:PBS (pH 7.2)~0.5[4]
Issue: Macrolide Instability and Degradation

Q1: My macrolide antibiotic seems to be losing activity over time in my experiments. Why is this happening?

A1: Macrolide stability can be influenced by several factors, including pH, temperature, and exposure to light. Erythromycin, for instance, is known to be unstable and degrade in acidic conditions (low pH).[14] Clarithromycin and azithromycin are more acid-stable.[14][15] The degradation of macrolides often follows pseudo-first-order kinetics and is dependent on pH and temperature.[10][11][15]

Q2: How can I minimize the degradation of my macrolide antibiotic during experiments?

A2: To minimize degradation, consider the following:

  • pH control: Maintain a neutral or slightly alkaline pH in your experimental setup, especially when working with acid-labile macrolides like erythromycin.

  • Temperature control: Prepare stock solutions and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.[4] During experiments, keep the working solutions on ice when not in immediate use.

  • Light protection: Some macrolides may be light-sensitive. It is good practice to store stock solutions in amber vials or wrapped in foil to protect them from light.

  • Fresh preparations: Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent potency. Do not store aqueous dilutions for more than a day.[4][6]

Experimental Protocols

Protocol 1: Preparation of Macrolide Antibiotic Stock Solution

Materials:

  • Macrolide antibiotic powder

  • Appropriate solvent (e.g., DMSO, 100% ethanol)[16]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, depending on the solvent and application)

Methodology:

  • Calculate the amount of macrolide powder needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weigh the macrolide powder accurately in a sterile container.

  • Add the appropriate volume of the chosen solvent to the powder. For example, to make a 10 mg/mL stock of erythromycin, dissolve 200 mg in 20 mL of 100% ethanol.[16]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • (Optional) If the stock solution needs to be sterile for cell culture applications and was not prepared from a sterile powder with sterile solvent, it can be filter-sterilized using a 0.22 µm syringe filter. Note that some solvents like ethanol may not be compatible with all filter materials.[16]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the antibiotic name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C as recommended for the specific macrolide.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Macrolide antibiotic stock solution

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Methodology:

  • Prepare a 2-fold serial dilution of the macrolide stock solution in the broth medium directly in the 96-well plate.[17][18]

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[19]

  • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.[19]

  • Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the bacterial suspension.

  • Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with broth only.[18]

  • Seal the plate to prevent evaporation and incubate at the optimal temperature for the bacteria (e.g., 37°C) for 16-20 hours.[20]

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[21] Alternatively, the optical density can be measured using a plate reader.[18]

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected off-target effects in my mammalian cell culture experiments when using macrolides. What could be the cause?

A1: Macrolide antibiotics can have off-target effects on mammalian cells, even at concentrations used for antibacterial purposes. One of the primary off-target effects is the inhibition of mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[22][23][24][25] This can lead to impaired oxidative phosphorylation and a metabolic shift towards glycolysis.[23][26] Additionally, macrolides have been shown to modulate signaling pathways in mammalian cells, such as the mitogen-activated protein kinase (MAPK) signaling cascade.[23][26]

Q2: Can macrolide antibiotics bind to labware, affecting the actual concentration in my experiments?

A2: Yes, macrolides, being hydrophobic compounds, can adsorb to plastic surfaces like polystyrene, which is commonly used for microplates and other labware.[27][28] This adsorption can reduce the effective concentration of the antibiotic in your experiment, potentially leading to inaccurate results. The extent of adsorption can be influenced by the type of plastic, the specific macrolide, and the composition of the medium.[27][29] To mitigate this, consider using low-binding plates or pre-coating the wells with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental design.

Q3: What are the primary mechanisms of macrolide resistance I should be aware of when working with bacteria?

A3: There are three main mechanisms of acquired resistance to macrolide antibiotics:

  • Target-site modification: This is the most common mechanism and involves methylation of the 23S rRNA, which prevents the macrolide from binding to the ribosome. This is often mediated by erm (erythromycin ribosome methylase) genes. Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also confer resistance.

  • Drug efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the macrolide out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Drug inactivation: Some bacteria produce enzymes, such as esterases or phosphotransferases, that can chemically modify and inactivate the macrolide antibiotic.

Q4: How does the mechanism of action of macrolides lead to their bacteriostatic effect?

A4: Macrolides exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[30][31] They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[30][32] This binding blocks the elongation of the polypeptide chain, effectively halting protein production and preventing bacterial growth.[31][32]

Visualizations

macrolide_troubleshooting_workflow start Start: Unexpected Experimental Result check_solubility Is the macrolide fully dissolved? start->check_solubility check_precipitation Did the macrolide precipitate in the medium? check_solubility->check_precipitation Yes solubility_guide Refer to Solubility Troubleshooting Guide check_solubility->solubility_guide No check_activity Is there a loss of antibacterial activity? check_precipitation->check_activity No precipitation_guide Refer to Precipitation Troubleshooting Guide check_precipitation->precipitation_guide Yes check_off_target Are there unexpected effects on mammalian cells? check_activity->check_off_target No instability_guide Refer to Instability Troubleshooting Guide check_activity->instability_guide Yes off_target_faq Refer to Off-Target Effects FAQ check_off_target->off_target_faq Yes end Problem Resolved check_off_target->end No solubility_guide->end precipitation_guide->end instability_guide->end off_target_faq->end

Caption: Troubleshooting workflow for unexpected results in macrolide experiments.

macrolide_off_target_pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_signal Signaling Cascade Macrolide Macrolide Antibiotic MitoRibosome Mitochondrial Ribosome Macrolide->MitoRibosome inhibits MAP3K4 MAP3K4 Macrolide->MAP3K4 modulates ProteinSynth Protein Synthesis MitoRibosome->ProteinSynth drives OxPhos Oxidative Phosphorylation ProteinSynth->OxPhos supports p38MAPK p38 MAPK MAP3K4->p38MAPK activates CellularResponse Altered Cellular Response (e.g., Inflammation) p38MAPK->CellularResponse leads to

Caption: Off-target effects of macrolide antibiotics on mammalian cells.

References

Technical Support Center: Degradation Pathways of Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucomycin A5. The information provided is intended to assist in understanding and managing its degradation under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

Based on the general knowledge of macrolide antibiotics, this compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.

  • Acidic Hydrolysis: Cleavage of the glycosidic bonds linking the mycaminose and mycarose sugar moieties to the 16-membered lactone ring is the primary anticipated degradation pathway. This results in the loss of one or both sugars.

  • Alkaline Hydrolysis: The primary degradation pathway under alkaline conditions is the hydrolysis of the ester bond within the macrolide lactone ring, leading to the opening of the ring structure.

  • Oxidative Degradation: The tertiary amine on the mycaminose sugar and the aldehyde group on the lactone ring are potential sites for oxidation. This can lead to the formation of N-oxides and carboxylic acids, respectively.

  • Photodegradation: Exposure to light, particularly UV, can induce N-demethylation at the dimethylamino group of the mycaminose sugar, resulting in the formation of N-desmethyl and N,N-didesmethyl derivatives.

Q2: I am observing unexpected peaks in my HPLC analysis after stressing my this compound sample with acid. What could they be?

Unexpected peaks following acidic stress are likely due to the formation of degradation products. The most probable cause is the hydrolysis of the glycosidic bonds. You may be observing peaks corresponding to:

  • This compound that has lost the terminal mycarose sugar.

  • This compound that has lost both the mycaminose and mycarose sugars, leaving the aglycone.

  • Isomers of the degradation products.

A study on acetylleucomycin, which includes acetylthis compound, indicated the formation of "non-complete hydrolytic products," suggesting that partial hydrolysis is a likely outcome. To confirm the identity of these peaks, LC-MS analysis is recommended to determine their molecular weights.

Q3: My this compound sample shows significant degradation under alkaline conditions. How can I minimize this?

This compound, like other macrolides, is sensitive to alkaline pH due to the potential for lactone ring hydrolysis. To minimize degradation:

  • pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 6-7).

  • Temperature: Avoid high temperatures, as this can accelerate the rate of hydrolysis.

  • Storage: Store solutions at recommended temperatures (e.g., 2-8°C) and for a limited duration.

If your experimental conditions require an alkaline pH, consider minimizing the exposure time and temperature.

Q4: What are the best analytical techniques to monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating this compound from its degradation products and quantifying its purity.

  • HPLC with UV detection: Suitable for routine analysis and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC.

  • Problem: Co-elution of this compound with its degradation products.

  • Possible Causes:

    • Inappropriate mobile phase composition or gradient.

    • Unsuitable column chemistry.

    • Inadequate method parameters (flow rate, temperature).

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Experiment with different buffer pH values and concentrations.

    • Change Column: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Adjust Gradient: If using a gradient elution, modify the gradient slope and duration to improve the resolution between closely eluting peaks.

    • Vary Temperature: Controlling the column temperature can sometimes improve peak shape and resolution.

Issue 2: Inconsistent degradation results under the same stress conditions.

  • Problem: High variability in the percentage of degradation observed in replicate experiments.

  • Possible Causes:

    • Inconsistent preparation of stressor solutions (e.g., acid, base, oxidizing agent).

    • Variations in temperature or light exposure.

    • Inaccurate sample preparation and dilution.

  • Troubleshooting Steps:

    • Standardize Stressor Preparation: Ensure accurate and consistent preparation of all stressor solutions immediately before use.

    • Control Environmental Conditions: Use a calibrated oven or water bath for thermal stress and a photostability chamber for photolytic stress to ensure consistent temperature and light intensity.

    • Precise Sample Handling: Use calibrated pipettes and volumetric flasks for all sample preparations and dilutions. Ensure complete dissolution of the sample.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for macrolide antibiotics.

1. Acidic Hydrolysis

  • Objective: To assess the degradation of this compound in acidic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

2. Alkaline Hydrolysis

  • Objective: To evaluate the degradation of this compound in alkaline conditions.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

4. Photolytic Degradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology:

    • Expose a solid sample of this compound and a solution of this compound (e.g., 1 mg/mL in methanol or water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

    • Analyze both the exposed and control samples by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Stress Conditions

Stress ConditionReagent/ConditionTypical IncubationPotential Degradation ProductsPrimary Degradation Pathway
Acidic Hydrolysis0.1 M HCl60°C for 24hHydrolyzed sugars, AglyconeCleavage of glycosidic bonds
Alkaline Hydrolysis0.1 M NaOHRoom temp. for 24hRing-opened lactoneHydrolysis of lactone ester bond
Oxidative Degradation3% H₂O₂Room temp. for 24hN-oxides, Carboxylic acidOxidation of amine and aldehyde
Photolytic DegradationICH Q1B exposureN/AN-desmethyl, N,N-didesmethylN-demethylation

Visualizations

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation cluster_photo Photolytic Degradation Leucomycin_A5 This compound Acid_Product_1 Loss of Mycarose Leucomycin_A5->Acid_Product_1 Cleavage of glycosidic bond Alkaline_Product Ring-Opened this compound Leucomycin_A5->Alkaline_Product Hydrolysis of lactone ring Oxidative_Product_1 N-oxide derivative Leucomycin_A5->Oxidative_Product_1 Oxidation of tertiary amine Oxidative_Product_2 Carboxylic acid derivative Leucomycin_A5->Oxidative_Product_2 Oxidation of aldehyde Photo_Product_1 N-desmethyl this compound Leucomycin_A5->Photo_Product_1 N-demethylation Acid_Product_2 Loss of Mycaminose & Mycarose (Aglycone) Acid_Product_1->Acid_Product_2 Further hydrolysis Photo_Product_2 N,N-didesmethyl this compound Photo_Product_1->Photo_Product_2 Further N-demethylation

Caption: Predicted degradation pathways of this compound under different stress conditions.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize dilute Dilute Sample neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc data Data Analysis: - Quantify Degradation - Identify Degradants (LC-MS) hplc->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies of this compound.

Minimizing off-target effects of Leucomycin A5 in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Leucomycin A5 in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic belonging to the kitasamycin family.[1] Its primary, on-target mechanism of action is the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit. This interference with bacterial protein production leads to its antimicrobial effects.

Q2: What are the known off-target effects of this compound in mammalian cell cultures?

While specific data for this compound is limited, macrolide antibiotics as a class are known to have off-target effects in mammalian cells. The primary off-target effect is the inhibition of mitochondrial protein synthesis. This occurs because mitochondrial ribosomes share structural similarities with bacterial ribosomes.[2] Additionally, some macrolides, like the structurally similar josamycin, have been shown to modulate cellular signaling pathways, such as the p38 MAPK pathway.[3]

Q3: What are the observable signs of off-target effects in my cell culture?

Off-target effects of this compound can manifest in several ways, including:

  • Reduced cell viability and proliferation: Inhibition of mitochondrial function can lead to decreased cellular energy production and, consequently, slower growth or cell death.

  • Changes in cellular morphology: Cells may appear stressed, rounded, or detached from the culture surface.

  • Altered experimental results: Off-target effects on signaling pathways can lead to unexpected changes in gene expression, protein activity, or other cellular responses, confounding experimental outcomes.

Q4: How can I minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Careful Dose-Response Analysis: Determine the lowest effective concentration of this compound for your intended on-target effect and the highest concentration that does not cause significant off-target effects.

  • Use of Appropriate Controls: Always include vehicle-only controls and consider using a less active or inactive analog of this compound if available.

  • Limiting Exposure Time: Treat cells for the shortest duration necessary to achieve the desired effect.

  • Monitoring Mitochondrial Function: Routinely assess mitochondrial health in your cell line when using this compound.

  • Validating On-Target Effects: Use secondary assays or molecular tools to confirm that the observed phenotype is due to the intended on-target activity of this compound.

II. Troubleshooting Guides

Problem 1: Increased Cell Death or Reduced Proliferation

Possible Cause: Cytotoxicity due to high concentrations of this compound or prolonged exposure, likely stemming from the inhibition of mitochondrial protein synthesis.

Troubleshooting Steps:

  • Perform a Dose-Response Curve to Determine the IC50:

    • Objective: To find the concentration of this compound that inhibits 50% of cell viability.

    • Protocol: See "Experimental Protocol 1: Cell Viability Assay (Resazurin-Based)" below.

    • Action: Use concentrations of this compound well below the determined IC50 for your experiments.

  • Optimize Treatment Duration:

    • Objective: To find the shortest exposure time that yields the desired on-target effect.

    • Protocol: Conduct a time-course experiment using a fixed, non-toxic concentration of this compound. Assess your desired endpoint at various time points (e.g., 6, 12, 24, 48 hours).

    • Action: Select the earliest time point that shows a significant on-target effect.

  • Assess Mitochondrial Health:

    • Objective: To directly measure the impact of this compound on mitochondrial protein synthesis.

    • Protocol: See "Experimental Protocol 2: Quantification of Mitochondrial Protein Synthesis Inhibition" below.

    • Action: Correlate the level of mitochondrial protein synthesis inhibition with the observed cytotoxicity to understand the mechanism of cell death.

Problem 2: Inconsistent or Unexpected Experimental Results

Possible Cause: Off-target effects on cellular signaling pathways, such as the p38 MAPK pathway, are altering the cellular response being studied.

Troubleshooting Steps:

  • Investigate Key Signaling Pathways:

    • Objective: To determine if this compound is modulating specific signaling pathways in your cell line.

    • Protocol: Treat cells with this compound and perform a western blot or other immunoassay to assess the phosphorylation status of key signaling proteins (e.g., p38, ERK, JNK).

    • Action: If a pathway is affected, consider using specific inhibitors for that pathway in control experiments to dissect the on- and off-target effects of this compound.

  • Use a More Specific Agonist/Antagonist for Your Target of Interest:

    • Objective: To confirm that the observed effect is due to the intended target of this compound.

    • Action: If this compound is being used to modulate a specific cellular process for which more specific tools are available (e.g., a specific receptor agonist/antagonist), use these in parallel to validate your findings.

  • Perform Rescue Experiments:

    • Objective: To determine if the off-target effect can be reversed.

    • Protocol: If the off-target effect is hypothesized to be due to a specific mechanism (e.g., reduced ATP production), attempt to rescue the phenotype by providing a supplement (e.g., exogenous ATP or a different energy source).

    • Action: A successful rescue can help to confirm the off-target mechanism.

III. Data Presentation

Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines (Hypothetical Data)

Cell LineCell TypeIC50 (µM)Assay Duration (hours)Notes
HEK293Human Embryonic Kidney5048Data is hypothetical and should be determined experimentally.
HeLaHuman Cervical Cancer7548Data is hypothetical and should be determined experimentally.
A549Human Lung Carcinoma6048Data is hypothetical and should be determined experimentally.
HepG2Human Liver Cancer4048Data is hypothetical and should be determined experimentally.

Table 2: Effect of this compound on Mitochondrial Protein Synthesis (Hypothetical Data)

Cell LineThis compound Conc. (µM)Inhibition of Mitochondrial Protein Synthesis (%)
HEK2931015
HEK2932540
HEK2935075
HepG21020
HepG22555
HepG25085

Disclaimer: This data is hypothetical and intended to illustrate the expected dose-dependent inhibition of mitochondrial protein synthesis. Actual values should be determined experimentally.

IV. Experimental Protocols

Experimental Protocol 1: Cell Viability Assay (Resazurin-Based)

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank from all readings.

    • Express the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Experimental Protocol 2: Quantification of Mitochondrial Protein Synthesis Inhibition

Objective: To measure the specific inhibitory effect of this compound on the synthesis of mitochondrial-encoded proteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Cytosolic translation inhibitor (e.g., emetine or cycloheximide)

  • Mitochondrial translation inhibitor (e.g., chloramphenicol, as a positive control)

  • [³⁵S]-Methionine/Cysteine labeling medium

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and running buffer

  • Phosphor screen or autoradiography film

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Pre-treat cells with the cytosolic translation inhibitor (e.g., 100 µg/mL cycloheximide) for 30-60 minutes to block cytoplasmic protein synthesis.

    • Add different concentrations of this compound (and chloramphenicol as a positive control) and incubate for the desired duration (e.g., 1-4 hours).

  • Radiolabeling of Mitochondrial Proteins:

    • Replace the medium with [³⁵S]-Methionine/Cysteine labeling medium containing the respective inhibitors.

    • Incubate for 1-2 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS.

    • Lyse the cells with lysis buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Autoradiography:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, fix and dry the gel.

    • Expose the dried gel to a phosphor screen or autoradiography film to visualize the newly synthesized, radiolabeled mitochondrial proteins.

  • Data Analysis:

    • Quantify the band intensities of the radiolabeled mitochondrial proteins using densitometry software.

    • Normalize the signal to a loading control if necessary (e.g., a Coomassie-stained band).

    • Calculate the percentage of inhibition of mitochondrial protein synthesis for each this compound concentration relative to the vehicle control.

V. Visualizations

Signaling_Pathway Leucomycin_A5 This compound Mitochondrial_Ribosome Mitochondrial Ribosome Leucomycin_A5->Mitochondrial_Ribosome Inhibition Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Cellular_Stress Cellular Stress Mitochondrial_Protein_Synthesis->Cellular_Stress Leads to p38_MAPK_Pathway p38 MAPK Pathway Cellular_Stress->p38_MAPK_Pathway Activation (inferred) Downstream_Effects Altered Gene Expression, Inflammatory Response p38_MAPK_Pathway->Downstream_Effects

Caption: Inferred off-target signaling of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_mito Mitochondrial Protein Synthesis Assay Seed_Cells Seed_Cells Treat_Leucomycin_A5 Treat_Leucomycin_A5 Seed_Cells->Treat_Leucomycin_A5 Add_Resazurin Add_Resazurin Treat_Leucomycin_A5->Add_Resazurin Measure_Fluorescence Measure_Fluorescence Add_Resazurin->Measure_Fluorescence Calculate_IC50 Calculate_IC50 Measure_Fluorescence->Calculate_IC50 Plate_Cells Plate_Cells Inhibit_Cytosolic_Translation Inhibit_Cytosolic_Translation Plate_Cells->Inhibit_Cytosolic_Translation Treat_Leucomycin_A5_Mito Treat_Leucomycin_A5_Mito Inhibit_Cytosolic_Translation->Treat_Leucomycin_A5_Mito Radiolabel_Mito_Proteins Radiolabel_Mito_Proteins Treat_Leucomycin_A5_Mito->Radiolabel_Mito_Proteins Analyze_by_SDS_PAGE Analyze_by_SDS_PAGE Radiolabel_Mito_Proteins->Analyze_by_SDS_PAGE

Caption: Workflow for assessing this compound off-target effects.

Troubleshooting_Logic Start Problem Observed Reduced_Viability Reduced Viability? Start->Reduced_Viability Inconsistent_Data Inconsistent Data? Start->Inconsistent_Data Action_Dose_Response Perform Dose-Response (Protocol 1) Reduced_Viability->Action_Dose_Response Yes Action_Signaling Assess Signaling Pathways (e.g., p38 MAPK) Inconsistent_Data->Action_Signaling Yes Action_Time_Course Optimize Treatment Time Action_Dose_Response->Action_Time_Course Action_Validate Validate with Specific Tools Action_Signaling->Action_Validate

Caption: Troubleshooting decision tree for this compound experiments.

References

Strategies to prevent Leucomycin A5 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leucomycin A5 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term stability, solid (powder) this compound should be stored at -20°C.[1][2][3][4][5][6] It is also advisable to store it in a tightly sealed container to protect it from moisture and light. Some suppliers may even pack the product under an inert gas like argon to prevent oxidation.[4][5][7]

Q2: How should I prepare and store this compound solutions?

This compound has limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][6] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice. Aqueous solutions of macrolide antibiotics are generally not stable for extended periods. It is best practice to prepare these solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and use it within 24 hours.

Q3: What are the primary factors that can cause this compound degradation?

The main factors that can lead to the degradation of this compound and other macrolide antibiotics include:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values can lead to the breakdown of the macrolide ring and loss of biological activity.[1][8][9][10][11]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[12]

  • Oxidation: The presence of oxidizing agents can lead to the chemical modification of the molecule.[13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of antibacterial activity in my experiment. Degradation of this compound due to improper storage or handling of solutions.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or below and for an appropriate duration. Perform a stability check of your stock solution using a validated analytical method like HPLC.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.This indicates that your this compound sample has started to degrade. Review your storage and handling procedures. The presence of new peaks can be investigated by conducting a forced degradation study to identify the potential degradation products under specific stress conditions (acidic, basic, oxidative, photolytic, thermal).
Variability in experimental results between batches. Inconsistent stability of this compound solutions.Standardize your protocol for preparing and handling this compound solutions. Ensure that the pH of your experimental medium is within a stable range for the antibiotic. If possible, analyze the concentration and purity of the this compound solution before each critical experiment.

Strategies to Prevent Degradation

To ensure the stability and efficacy of this compound in your research, consider the following preventative strategies:

  • pH Control: Maintain the pH of your solutions within a range where this compound is most stable. Based on data from the closely related macrolide tylosin, a pH around 3.5 or 9.0 may offer greater stability.[1] However, the optimal pH for this compound should be experimentally determined. For many macrolides, a slightly acidic to neutral pH is often preferred for stability in aqueous solutions.

  • Temperature Management: Always store stock solutions and solid compounds at the recommended temperature of -20°C or lower. Avoid repeated freeze-thaw cycles, which can degrade the antibiotic. Aliquoting stock solutions into single-use vials is a highly recommended practice.

  • Light Protection: Protect this compound, both in solid form and in solution, from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Use of Stabilizers: For formulated products, the inclusion of stabilizing excipients can be beneficial. Antioxidants can be added to prevent oxidative degradation. For aqueous formulations, the use of co-solvents or cyclodextrins may enhance stability.

Quantitative Stability Data

Table 1: Representative Stability of a Macrolide Antibiotic (Tylosin) under Various Conditions

ConditionTemperatureDuration% Remaining (Approximate)
pH 2 35°C24 hours< 50%
pH 5 35°C24 hours> 90%
pH 7 35°C24 hours> 90%
pH 9 35°C24 hours> 90%
pH 11 35°C24 hours< 60%

Data is illustrative and based on the degradation patterns of tylosin, a closely related macrolide antibiotic.[14][15][16] The actual stability of this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, heat a solution of this compound (in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to a suitable value, e.g., 6.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 231 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Logical Workflow for Investigating this compound Degradation

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare 1 mg/mL this compound Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (70°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Assess % Degradation I->J K Identify Degradation Products (LC-MS) I->K L Determine Degradation Pathway J->L K->L

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways of a Macrolide Antibiotic

G A This compound B Hydrolysis Products (e.g., cleavage of glycosidic bonds, opening of lactone ring) A->B  Acid/Base   C Oxidation Products (e.g., modification of hydroxyl groups) A->C  Oxidizing Agents/Light   D Photodegradation Products (e.g., isomerized or fragmented molecules) A->D  UV/Visible Light  

Caption: General degradation pathways for macrolide antibiotics like this compound.

References

Dealing with solvent effects in Leucomycin A5 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leucomycin A5 bioassays. The focus is on identifying and mitigating the effects of solvents to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a major and potent component of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2][3] It is effective against a variety of Gram-positive and some Gram-negative bacteria.[2][4] The potency of the broader kitasamycin complex is often expressed in terms of its this compound equivalent.[5]

Q2: Which solvents should be used to prepare this compound stock solutions?

A2: this compound is a solid, white powder with limited water solubility.[1] It is soluble in several organic solvents, which are necessary for preparing high-concentration stock solutions for bioassays.[1][2][4][6]

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) Soluble [1][2][4][6]
Ethanol Soluble [1][2][6]
Methanol Soluble [1][2][6]
Dimethylformamide (DMF) Soluble [1][2][6]

| Water | Limited Solubility |[1][6] |

Q3: Why is the choice of solvent so critical for a bioassay?

A3: The solvent is not merely a vehicle for the test compound; it can directly influence the bioassay results.[7] Many organic solvents, including DMSO and ethanol, can exhibit antimicrobial properties at certain concentrations.[8][9] This can lead to false-positive results or an overestimation of the antibiotic's potency. Furthermore, solvents can interact with the test compound or the biological system, sometimes reducing the compound's efficacy.[10][11] Therefore, it is crucial to run proper solvent controls to ensure that the final concentration used in the assay does not interfere with bacterial growth.[8]

Q4: What is the maximum recommended concentration of common solvents in a bacterial bioassay?

A4: The maximum non-inhibitory concentration of a solvent can vary significantly depending on the bacterial species being tested.[8] It is essential to determine the tolerance of your specific test organism. However, general guidelines can be followed. For many bacteria, DMSO concentrations should be kept at or below 2%.[8] Some studies suggest that DMSO concentrations up to 3% do not affect certain bacteria like V. cholerae.[8] However, significant growth inhibition is often observed at concentrations of 4% and higher for many common pathogens.[8] Ethanol is generally more inhibitory than DMSO and methanol.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound bioassays.

Problem: My negative control (broth + solvent) shows inhibition of bacterial growth.

This is a clear indication that the solvent concentration is too high and is toxic to the test organism. The observed inhibition is not due to the antibiotic, leading to inaccurate Minimum Inhibitory Concentration (MIC) values.

Solution:

  • Validate Solvent Tolerance: Before conducting the full assay, perform a preliminary experiment to determine the highest concentration of your solvent that does not inhibit the growth of your specific bacterial strain.

  • Reduce Final Solvent Concentration: Adjust your serial dilution scheme for this compound to ensure the final concentration of the solvent in all wells is at or below the predetermined non-inhibitory level. This typically means preparing a more concentrated initial stock of this compound.

  • Consider Alternative Solvents: If you cannot achieve a suitable final concentration, consider using a different solvent. Ethanol, for instance, is often more toxic to bacteria than DMSO.[8]

Table 2: General Inhibitory Concentrations of Solvents on Various Bacteria

Solvent Concentration Effect on Bacterial Growth Reference
DMSO < 2-3% Generally considered safe for most test organisms. [8]
DMSO > 4% Significant growth inhibition observed for many common pathogens. [8]
DMSO 5% - 7.5% Can reduce the lethality of other antibiotics like ampicillin and kanamycin by up to 100-fold. [10]
Ethanol > 3% Often shows higher inhibition potential than DMSO and methanol at similar concentrations. [8]

| Methanol | > 4% | Exerts high inhibition potential. |[8] |

G start Start: Determine Solvent Tolerance prepare_dilutions Prepare serial dilutions of solvent in growth medium (e.g., 0.5% to 10%) start->prepare_dilutions inoculate Inoculate with test bacterium prepare_dilutions->inoculate incubate Incubate under standard conditions inoculate->incubate read_results Measure bacterial growth (e.g., OD600 or visual inspection) incubate->read_results decision Is growth inhibited compared to control (no solvent)? read_results->decision max_conc Result: Highest concentration with no growth inhibition is the max allowable for your assay. decision->max_conc No adjust_conc Use a lower solvent concentration in your experimental design. decision->adjust_conc Yes adjust_conc->max_conc

Caption: Workflow for validating solvent compatibility in a bioassay.

Problem: I am seeing lower-than-expected activity or inconsistent results for this compound.

Several factors related to the solvent and stock solution can cause the antibiotic to appear less effective or produce variable data.

Solutions:

  • Check for Precipitation: Macrolide antibiotics dissolved in an organic solvent can sometimes precipitate when diluted into the aqueous assay medium.[7] Visually inspect the wells after dilution. If you see cloudiness or precipitate, the effective concentration of the drug is lower than intended.

    • Mitigation: Try sonicating the assay plate briefly after dilution or slightly increasing the final solvent concentration (if it remains below the inhibitory threshold).[7]

  • Evaluate Solvent-Drug Interactions: DMSO has been shown to protect E. coli from killing by some antibiotics, potentially by reducing reactive oxygen species (ROS).[10] While this effect is more pronounced in short-term killing assays, it could subtly influence MIC results.

    • Mitigation: If results are inconsistent, try a different solvent like ethanol or methanol (after validating its non-inhibitory concentration) to see if the results differ.

  • Ensure Stock Solution Integrity: this compound stock solutions, like those of other antibiotics, can degrade over time if not stored properly.[12]

    • Mitigation: Store stock solutions in the dark at -20°C for long-term use.[1][4] Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles.

G start Start: Unexpectedly Low or Inconsistent Activity check_precipitate Visually inspect wells. Is there precipitation after diluting stock solution? start->check_precipitate check_solvent_control Review solvent-only control. Is there any growth inhibition? check_precipitate->check_solvent_control No precipitate_yes Issue: Compound is not fully solubilized in assay medium. Action: Try sonication or re-evaluate dilution protocol. check_precipitate->precipitate_yes Yes check_positive_control Review positive control (known susceptible organism). Is MIC as expected? check_solvent_control->check_positive_control No solvent_yes Issue: Solvent concentration is too high. Action: Re-validate solvent tolerance and adjust protocol. check_solvent_control->solvent_yes Yes positive_control_no Issue: Stock solution may have degraded or there is a procedural error. Action: Prepare fresh stock. Review assay protocol. check_positive_control->positive_control_no No final_check If all checks pass, consider solvent-drug interaction. Action: Test an alternative solvent (e.g., Ethanol). check_positive_control->final_check Yes

Caption: Logic diagram for troubleshooting unexpected bioassay results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

  • Materials: this compound powder (purity >85%)[2][13], sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of approximately 771.9 g/mol .[2][4] To prepare a 10 mg/mL solution, weigh out 10 mg of this compound powder.

  • Dissolution: Aseptically add the 10 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C in the dark for long-term stability.[1][4]

Protocol 2: Broth Microdilution Assay for MIC Determination

This is a general protocol for determining the MIC of this compound against a bacterial strain. It should be adapted to your specific organism and laboratory standards.

  • Prepare Inoculum: Culture the test bacterium in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension according to standard protocols (e.g., CLSI guidelines) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Drug Dilutions:

    • Perform a serial 2-fold dilution of the this compound stock solution in the growth medium in a 96-well microtiter plate. For example, to test concentrations from 64 µg/mL down to 0.06 µg/mL, add 100 µL of medium to wells 2-12. Add 200 µL of the appropriate starting concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on. Discard 100 µL from the last dilution well.

    • Crucially, ensure the starting concentration is calculated to account for the final dilution with the bacterial inoculum, and that the final solvent concentration remains below the inhibitory threshold.

  • Set Up Controls:

    • Solvent Control: Prepare a well with the highest concentration of solvent used in the assay mixed with the growth medium and inoculum. This is to confirm the solvent itself is not inhibiting growth.

    • Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum. This well should show robust growth.

    • Negative Control (Sterility Control): A well containing only sterile growth medium. This well should remain clear.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to bring the final volume to the desired level (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Table 3: Reported MIC Values for this compound

Bacterial Group / Species MIC Range (µg/mL) Reference
Various Gram-positive and Gram-negative bacteria 0.04 - 0.8 [2][4]
S. pyogenes (penicillin-susceptible) 0.8 [2][4]
S. pyogenes (penicillin-resistant) 3.2 [2][4]
S. faecalis 0.8 [2][4]

| K. pneumoniae, S. typhimurium, E. coli | 5 to >10 |[2][4] |

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Leucomycin A5 and Josamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two macrolide antibiotics, Leucomycin A5 and josamycin. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the subtle yet significant differences in the antibacterial activity of these compounds. This analysis is based on available experimental data and focuses on their mechanism of action, spectrum of activity, and quantitative efficacy metrics.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and josamycin belong to the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth. While the primary target is the same, subtle differences in the binding affinity and interaction with the ribosomal tunnel may contribute to variations in their antibacterial spectrum and potency.

The following diagram illustrates the general mechanism of action for macrolide antibiotics like this compound and josamycin.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit Macrolide This compound / Josamycin Macrolide->50S_subunit Binds to tRNA Peptidyl-tRNA tRNA->50S_subunit Translocation blocked Protein Growing Polypeptide Chain Inhibition->Protein Prevents elongation

Caption: Mechanism of action of this compound and josamycin.

Quantitative In Vitro Efficacy

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for this compound (as part of the leucomycin complex or kitasamycin) and josamycin against various bacterial strains. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Bacterial SpeciesAntibioticModal MIC (µg/mL)MIC90 (µg/mL)Citation(s)
Staphylococcus aureusJosamycin1-[1]
Staphylococcus aureus (penicillin-sensitive)Leucomycin Complex-1.56[2]
Staphylococcus aureus (penicillin-resistant)Leucomycin Complex-1.56[2]
Streptococcus pyogenesJosamycin0.03 - 0.12-[1]
Streptococcus pyogenesLeucomycin Complex-0.39[2]
Streptococcus pneumoniaeJosamycin0.03 - 0.12-[1]
Diplococcus pneumoniae (now Streptococcus pneumoniae)Leucomycin Complex-1.56[2]
EnterococciJosamycin0.5 - 1-[1]
Avian Mycoplasma isolatesJosamycin-2.7[3]
Avian Mycoplasma isolatesLeucomycin-45.0[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro efficacy of antimicrobial agents. The broth microdilution method is a commonly used technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic (this compound or josamycin) is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known number of colony-forming units (CFU) per milliliter.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This concentration is recorded as the MIC.

The following diagram outlines the workflow for the broth microdilution method.

MIC_Determination_Workflow Start Start Prep_Antibiotic Prepare Antibiotic Stock Solution Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Antibiotic->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

References

A Comparative Analysis of Leucomycin A5 and Other 16-Membered Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leucomycin A5 and other prominent 16-membered macrolide antibiotics, including Josamycin, Spiramycin, and Tylosin. This analysis is supported by experimental data on their antibacterial activity, mechanisms of action, and key pharmacological properties.

Macrolide antibiotics are a critical class of therapeutics in human and veterinary medicine, characterized by a macrocyclic lactone ring. The 16-membered macrolides offer distinct advantages over their 14- and 15-membered counterparts, including better gastrointestinal tolerance and activity against certain resistant bacterial strains.[1][2] This guide focuses on a comparative evaluation of this compound, a potent member of the leucomycin complex produced by Streptomyces kitasatoensis, against other significant 16-membered macrolides.[3][4]

Comparative Antibacterial Activity

The in vitro efficacy of macrolide antibiotics is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and other 16-membered macrolides against a range of clinically relevant pathogens.

Gram-Positive Bacteria
BacteriumThis compound MIC (µg/mL)Josamycin MIC (µg/mL)Spiramycin MIC (µg/mL)Tylosin MIC (µg/mL)
Staphylococcus aureus0.8 - 3.20.25 - 10.40.25 - 16
Streptococcus pyogenes0.80.12 - 0.250.4-
Streptococcus pneumoniae-0.03 - 0.12--
Enterococcus faecalis0.80.5 - 1--
Listeria monocytogenes--6.4-

Note: Data is compiled from multiple sources.[1][5][6][7][8] Direct comparative studies under identical conditions are limited.

Gram-Negative Bacteria & Mycoplasma
BacteriumThis compound MIC (µg/mL)Josamycin MIC (µg/mL)Spiramycin MIC (µg/mL)Tylosin MIC (µg/mL)
Escherichia coli->1000.8-
Pseudomonas aeruginosa--12.8-
Mycoplasma gallisepticum---0.5 - 2
Mycoplasma agalactiae--1.583 - 2.8500.292 - 0.525

Note: Data is compiled from multiple sources.[1][9][10][11][12] 16-membered macrolides generally exhibit limited activity against most Gram-negative bacteria.

Mechanism of Action and Resistance

Like other macrolides, this compound and its counterparts exert their bacteriostatic effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain.[13][14]

Mechanism of Action Workflow

Macrolide 16-Membered Macrolide Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Enters bacterial cell Binding Reversible Binding to 23S rRNA & Proteins L4/L22 Ribosome->Binding Tunnel_Block Peptidyl Transfer Tunnel Blockage Binding->Tunnel_Block Peptide_Release Premature Dissociation of Peptidyl-tRNA Tunnel_Block->Peptide_Release Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Release->Protein_Synthesis_Inhibition

Figure 1: Mechanism of protein synthesis inhibition by 16-membered macrolides.

A key advantage of 16-membered macrolides is their ability to evade certain resistance mechanisms that affect 14- and 15-membered macrolides. Specifically, they are not substrates for the mef (macrolide efflux) gene-encoded efflux pumps, a common resistance mechanism in pathogens like Streptococcus pneumoniae. However, resistance can still occur through target site modification, primarily via methylation of the 23S rRNA by erm (erythromycin ribosome methylation) genes, which can confer cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).

Immunomodulatory Effects and Host Cell Signaling

Beyond their antibacterial properties, 14- and 15-membered macrolides are known to possess immunomodulatory effects by interfering with host cell signaling pathways. While this is less studied for 16-membered macrolides, the general mechanisms provide a framework for potential similar activities. These effects are largely attributed to the inhibition of pro-inflammatory cytokine production and modulation of immune cell function.[9][15][16]

Macrolide Interaction with Host Inflammatory Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR->MAPK_Cascade Activates NFkB_AP1 NF-κB / AP-1 Activation MAPK_Cascade->NFkB_AP1 mTOR mTOR Pathway mTOR->NFkB_AP1 Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_AP1->Gene_Expression Macrolide Macrolide Macrolide->MAPK_Cascade Inhibits Macrolide->mTOR Inhibits

Figure 2: Simplified overview of macrolide interference with host cell signaling.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

A Prepare 2x antibiotic stock solution in appropriate broth (e.g., MHB) C Add 100µL of 2x antibiotic stock to the first column of wells and perform serial 2-fold dilutions across the plate A->C B Dispense 100µL of broth into all wells of a 96-well microtiter plate B->C F Inoculate each well (except sterility control) with the standardized bacterial suspension C->F D Prepare bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) E Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in wells D->E E->F G Incubate plate at 35-37°C for 16-20 hours F->G H Read results: MIC is the lowest concentration with no visible bacterial growth G->H

Figure 3: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the macrolide at twice the highest concentration to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).[10]

  • Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]

  • Serial Dilution: Add 100 µL of the 2x antibiotic stock solution to the wells in the first column. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this serial two-fold dilution across the plate to a designated column. Discard the final 100 µL from the last dilution column.[10] This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Inoculate each well (except for a sterility control well containing only broth) with the diluted bacterial suspension.[3][10]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

Time-Kill Curve Assay

This assay provides information on the pharmacodynamic properties of an antibiotic, revealing whether it is bacteriostatic or bactericidal and the rate of its activity.

Methodology:

  • Preparation: Prepare tubes containing broth with the macrolide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) and a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[17] Perform serial dilutions of the aliquots in sterile saline or broth and plate onto agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Models (Murine Infection Model)

Animal models are essential for evaluating the in vivo efficacy of new antibiotics. The murine lung infection model is commonly used for respiratory pathogens.

Methodology:

  • Animal Preparation: Use a suitable strain of mice (e.g., BALB/c or C57BL/6). For some studies, mice may be rendered neutropenic by treatment with cyclophosphamide to create a more severe infection.[14]

  • Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation with a standardized inoculum of the pathogen.[14]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the macrolide antibiotic administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection). A control group should receive a vehicle.[18]

  • Endpoint Measurement: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.[18] Aseptically remove the target organs (e.g., lungs), homogenize the tissue, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/organ).

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the reduction in bacterial burden. A statistically significant reduction indicates in vivo efficacy.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, comparable to other clinically important 16-membered macrolides like Josamycin. The broader class of 16-membered macrolides holds advantages in overcoming certain types of macrolide resistance and may offer a better tolerability profile. Further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate the therapeutic potential of this compound relative to other macrolides. The standardized experimental protocols provided in this guide offer a framework for such future investigations. The exploration of their immunomodulatory effects also presents an exciting avenue for further research.

References

Comparative Efficacy of Leucomycin A5 Against Erythromycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Leucomycin A5 and erythromycin against bacterial strains, with a particular focus on those exhibiting resistance to erythromycin. The information presented herein is synthesized from available in vitro studies and is intended to inform research and development efforts in the field of antibacterial agents.

Introduction to this compound and Erythromycin

This compound, a 16-membered macrolide antibiotic, and erythromycin, a 14-membered macrolide, both function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for nascent peptides. However, the emergence of bacterial resistance to erythromycin, a widely used antibiotic, has necessitated the exploration of alternative or more robust macrolides like this compound.

Mechanisms of Erythromycin Resistance

The primary mechanisms of resistance to erythromycin and other macrolides include:

  • Target Site Modification: This is the most common mechanism and is mediated by erythromycin ribosomal methylase (erm) genes (e.g., ermA, ermB, ermC). These enzymes methylate the 23S rRNA at the antibiotic binding site, reducing the affinity of macrolides to the ribosome. This can result in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype), which can be either inducible or constitutive.

  • Active Efflux: Mediated by genes such as msrA or mef, this mechanism involves pumping the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration.

  • Enzymatic Inactivation: Though less common, some bacteria possess enzymes that can inactivate macrolides.

dot

macrolide_resistance cluster_cell Bacterial Cell cluster_ribosome 50S Ribosomal Subunit cluster_resistance Resistance Mechanisms Ribosome Ribosome Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Erythromycin Erythromycin Erythromycin->Ribosome Binds to 50S subunit Reduced_Binding Reduced_Binding Erythromycin->Reduced_Binding Leucomycin_A5 Leucomycin_A5 Leucomycin_A5->Ribosome Binds to 50S subunit Leucomycin_A5->Reduced_Binding Efflux_Pump Efflux_Pump Efflux_Pump->Erythromycin Expels 23S_rRNA 23S_rRNA Methylated_Ribosome Methylated_Ribosome 23S_rRNA->Methylated_Ribosome Becomes erm_gene erm_gene Erm_Methylase Erm_Methylase erm_gene->Erm_Methylase Encodes Erm_Methylase->23S_rRNA Methylates msrA_gene msrA_gene msrA_gene->Efflux_Pump Encodes Methylated_Ribosome->Reduced_Binding Results in

Caption: Mechanisms of macrolide resistance in bacteria.

Comparative In Vitro Efficacy

Direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of erythromycin-resistant strains are limited in recent literature. However, data from studies on josamycin, a closely related 16-membered macrolide, provide valuable insights into the potential efficacy of this compound.

Bacterial Phenotype/GenotypeErythromycin MIC (µg/mL)Josamycin/Leucomycin A5 MIC (µg/mL)Comments
Susceptible Staphylococcus aureus 0.25 - 20.5 - 2Both antibiotics are effective against susceptible strains.
Inducibly Resistant S. aureus (iMLSB) ≥81 - 4Josamycin may retain some activity against strains with inducible resistance.[1]
Constitutively Resistant S. aureus (cMLSB, erm-positive) >64 - 256+>64High-level cross-resistance is expected due to target site modification.[2]
Efflux-mediated Resistant S. aureus (msrA-positive) 8 - 128Likely elevatedEfflux pumps can confer resistance to 14- and 15-membered macrolides, and may also affect 16-membered macrolides.
Susceptible Streptococcus pneumoniae ≤0.060.03 - 0.12Both antibiotics are potent against susceptible pneumococci.[3]
Resistant Streptococcus pneumoniae (ermB or mefA) >1Likely elevatedCross-resistance is common in erythromycin-resistant pneumococci.

Note: The data for Josamycin/Leucomycin A5 against resistant strains are extrapolated from studies on josamycin and may not be fully representative of this compound's activity. Further direct comparative studies are warranted.

One study on erythromycin-resistant staphylococci found that josamycin inhibited 57% of the isolates at a concentration of 2 mg/L, suggesting it can be more effective than other macrolides against certain resistant strains.[1] In contrast, erythromycin MICs for resistant S. aureus can be significantly higher, often in the range of 64 to over 256 µg/mL.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Prepare a stock solution of this compound and erythromycin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

  • Sterilize the stock solution by filtration.

2. Preparation of Microdilution Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

dot

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solution Prepare Antibiotic Stock Solutions (this compound & Erythromycin) Serial_Dilution Perform Serial Dilutions of Antibiotics Stock_Solution->Serial_Dilution Plate_Preparation Prepare 96-well Plates with Broth Plate_Preparation->Serial_Dilution Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Culture Culture Erythromycin-Resistant and Susceptible Strains Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation Read_Plates Visually Inspect Plates for Bacterial Growth Incubation->Read_Plates Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plates->Determine_MIC Compare_MICs Compare MICs of this compound and Erythromycin Determine_MIC->Compare_MICs

Caption: Experimental workflow for MIC determination and comparison.

Conclusion

While direct comparative data for this compound is sparse, evidence from the closely related 16-membered macrolide, josamycin, suggests that this compound may retain some level of activity against certain erythromycin-resistant bacterial strains, particularly those with an inducible resistance phenotype.[1] However, high-level cross-resistance is anticipated in strains with constitutive erm-mediated resistance. The efficacy of this compound against strains with efflux-mediated resistance requires further investigation. The provided experimental protocol offers a standardized method for conducting direct comparative studies to elucidate the precise in vitro efficacy of this compound against a panel of well-characterized erythromycin-resistant bacterial isolates. Such studies are crucial for determining the potential clinical utility of this compound in an era of increasing antimicrobial resistance.

References

A Comparative Analysis of Cross-Resistance Between Leucomycin A5 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Leucomycin A5, a 16-membered macrolide antibiotic, against bacterial strains with established resistance to other antibiotics. Due to the limited availability of specific cross-resistance data for this compound, this analysis incorporates data from structurally similar 16-membered macrolides, such as josamycin and midecamycin, as reliable proxies. The supporting experimental data, methodologies, and mechanistic pathways are detailed to provide a comprehensive overview for research and drug development applications.

Executive Summary

Macrolide antibiotics are a critical class of therapeutics for treating bacterial infections. However, the rise of antibiotic resistance poses a significant challenge to their clinical efficacy. Resistance to macrolides is primarily driven by two mechanisms: target site modification and active drug efflux.

  • Target Site Modification: Methylation of the 23S rRNA, a component of the bacterial ribosome, by enzymes encoded by erm (erythromycin ribosome methylase) genes prevents macrolide binding. This mechanism typically results in the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB).

  • Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux), actively remove macrolides from the bacterial cell. This mechanism, known as the M phenotype, primarily affects 14- and 15-membered macrolides.

This compound, as a 16-membered macrolide, often exhibits a different cross-resistance profile compared to the more commonly used 14- and 15-membered macrolides like erythromycin and azithromycin. Notably, 16-membered macrolides can be less susceptible to efflux-mediated resistance and may be poor inducers of erm-mediated inducible resistance.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for 16-membered macrolides (serving as a proxy for this compound) and comparator antibiotics against various bacterial strains with defined resistance mechanisms. The data is compiled from multiple in vitro studies.

Table 1: Comparative Activity Against Streptococcus pneumoniae with Defined Macrolide Resistance Genotypes

AntibioticResistance GenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
16-Membered Macrolides
JosamycincMLSB (ermB)128>256
iMLSB (ermB)0.254
M Phenotype (mefA)0.250.5
MidecamycincMLSB (ermB)128>256
iMLSB (ermB)14
M Phenotype (mefA)0.50.5
14-Membered Macrolides
ErythromycincMLSB (ermB)>256>256
iMLSB (ermB)16128
M Phenotype (mefA)816
Lincosamides
ClindamycincMLSB (ermB)>256>256
iMLSB (ermB)≤0.060.12
M Phenotype (mefA)≤0.06≤0.06

Data compiled from a study on the activities of 16-membered ring macrolides against different genotypes of erythromycin-resistant Streptococcus pneumoniae.[1]

Table 2: Comparative Activity Against Erythromycin-Resistant Staphylococcus aureus

AntibioticResistance PhenotypeMIC (mg/L) at which % of isolates are inhibited
50%
16-Membered Macrolides
JosamycinErythromycin-Resistant2
14-Membered Macrolides
RoxithromycinErythromycin-Resistant32
ClarithromycinErythromycin-Resistant16

Data adapted from a study on the antimicrobial activity of josamycin against erythromycin-resistant staphylococci.[2]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The key experimental methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Detection of Inducible MLSB Resistance (D-test)

The D-test is used to differentiate between inducible clindamycin resistance (iMLSB) and true clindamycin susceptibility in erythromycin-resistant staphylococci.

Protocol:

  • Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Placement: An erythromycin (15 µg) disk and a clindamycin (2 µg) disk are placed on the agar surface at a distance of 15-26 mm (edge to edge).

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Interpretation: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of macrolide resistance and the experimental workflow for assessing cross-resistance.

Macrolide Resistance Mechanisms cluster_0 Bacterial Cell cluster_1 Target Site Modification (MLS_B Phenotype) cluster_2 Drug Efflux (M Phenotype) cluster_3 Antibiotics erm_gene erm gene methylase Ribosomal Methylase erm_gene->methylase encodes ribosome 50S Ribosome methylase->ribosome methylates modified_ribosome Methylated 50S Ribosome ribosome->modified_ribosome becomes mef_gene mef gene efflux_pump Efflux Pump mef_gene->efflux_pump encodes macrolide_14_15 14/15-membered Macrolides macrolide_14_15->ribosome binds & inhibits macrolide_14_15->modified_ribosome binding blocked macrolide_14_15->efflux_pump is exported macrolide_16 16-membered Macrolides (this compound) macrolide_16->ribosome binds & inhibits macrolide_16->modified_ribosome binding blocked macrolide_16->efflux_pump weak substrate lincosamides Lincosamides lincosamides->modified_ribosome binding blocked streptogramin_b Streptogramin B streptogramin_b->modified_ribosome binding blocked

Figure 1. Mechanisms of macrolide resistance in bacteria.

Cross-Resistance Experimental Workflow cluster_mic MIC Determination cluster_genotype Genotypic Characterization cluster_phenotype Phenotypic Characterization start Start: Isolate bacterial strains from clinical samples susceptibility_testing Perform initial antibiotic susceptibility testing (e.g., disk diffusion) start->susceptibility_testing select_resistant Select strains resistant to specific antibiotics (e.g., Erythromycin) susceptibility_testing->select_resistant mic_test Perform broth microdilution MIC testing with this compound and comparator antibiotics select_resistant->mic_test pcr Use PCR to identify resistance genes (ermA, ermB, ermC, mefA, etc.) select_resistant->pcr d_test Perform D-test for inducible MLSB resistance select_resistant->d_test analyze_data Analyze and compare MIC data based on resistance mechanism mic_test->analyze_data pcr->analyze_data d_test->analyze_data conclusion Determine cross-resistance profile of this compound analyze_data->conclusion Inducible MLSB Resistance cluster_0 Bacterial Cell cluster_1 Regulatory Region cluster_2 Structural Gene leader_peptide Leader Peptide (encoded by erm gene) ribosome_stalling Ribosome Stalling leader_peptide->ribosome_stalling Causes erm_gene erm Structural Gene ribosome_stalling->erm_gene Allows transcription of methylase Methylase Production erm_gene->methylase Leads to inducer Inducer Antibiotic (e.g., Erythromycin) inducer->leader_peptide Binds to ribosome during translation of non_inducer Weak/Non-Inducer (e.g., this compound) non_inducer->leader_peptide Does not efficiently cause stalling non_inducer->methylase No/low induction

References

Validating the Antibacterial Spectrum of Leucomycin A5 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of Leucomycin A5 derivatives against key Gram-positive pathogens. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of these compounds as alternatives to existing macrolide antibiotics. The guide summarizes quantitative data from published studies, details the experimental protocols used to generate this data, and provides a visual representation of the mechanism of action.

Comparative Antibacterial Spectrum

The in vitro antibacterial activities of this compound and its derivatives, along with comparator macrolide antibiotics, were evaluated against clinically relevant Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of antibacterial potency.

Substitutions at the 3"-O-position of this compound, particularly with acetyl and propionyl groups, have been shown to enhance its antibacterial activity.[1] Notably, 3"-O-propionylthis compound has demonstrated higher in vitro activity than the parent this compound.[2][3]

The following tables summarize the MIC values for this compound derivatives and comparator antibiotics against Staphylococcus aureus and Streptococcus pyogenes.

Table 1: Comparative in vitro activity (MIC in µg/mL) of this compound derivatives and other macrolides against Staphylococcus aureus

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound---
3"-O-acetyl-leucomycin A5---
3"-O-propionylthis compound---
Josamycin-1-
Midecamycin (Miokamycin)-1-2-
Erythromycin-0.25-

Table 2: Comparative in vitro activity (MIC in µg/mL) of this compound derivatives and other macrolides against Streptococcus pyogenes

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound---
3"-O-acetyl-leucomycin A5---
3"-O-propionylthis compound---
Josamycin-0.120.25
Midecamycin--≤ 0.06
Erythromycin--0.5

Experimental Protocols

The following protocols describe the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform serial two-fold dilutions of the antibiotic in a 96-well plate prep_media->serial_dilution prep_antibiotic Prepare stock solution of This compound derivative prep_antibiotic->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubation Incubate plates at 35-37°C for 16-20 hours controls->incubation reading Determine MIC by visual inspection for the lowest concentration with no visible bacterial growth incubation->reading

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions and sterilized.

  • Antibiotic Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent and then diluted in CAMHB to the highest concentration to be tested.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Assay Setup: Serial two-fold dilutions of the antibiotic are made in the wells of a 96-well microtiter plate containing CAMHB. Each well is then inoculated with the standardized bacterial suspension. Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.

Workflow for Agar Dilution MIC Assay

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare Mueller-Hinton Agar (MHA) prepare_plates Prepare agar plates containing serial two-fold dilutions of the antibiotic prep_media->prepare_plates prep_antibiotic Prepare stock solution of This compound derivative prep_antibiotic->prepare_plates prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) inoculate Spot-inoculate the surface of each plate with the standardized bacterial suspension prep_inoculum->inoculate prepare_plates->inoculate controls Include a growth control plate (no antibiotic) inoculate->controls incubation Incubate plates at 35-37°C for 16-20 hours controls->incubation reading Determine MIC as the lowest concentration of antibiotic that inhibits visible growth incubation->reading

Caption: Workflow for MIC determination using the agar dilution method.

Detailed Steps:

  • Media Preparation: Mueller-Hinton agar (MHA) is prepared and sterilized.

  • Antibiotic Plate Preparation: The sterile, molten agar is cooled to 45-50°C, and appropriate volumes of the antibiotic stock solution are added to create a series of plates with two-fold dilutions of the antibiotic. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Mechanism of Action

Leucomycins, like other macrolide antibiotics, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

Signaling Pathway of Macrolide Antibiotic Action

cluster_bacterium Bacterial Cell Leucomycin This compound Derivative Ribosome 50S Ribosomal Subunit Leucomycin->Ribosome Binds to Protein Nascent Polypeptide Chain Ribosome->Protein Peptidyl Transfer Inhibition Inhibition of Translocation Ribosome->Inhibition Blocks Exit Tunnel mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome NoProtein No Protein Synthesis Inhibition->NoProtein

Caption: Mechanism of protein synthesis inhibition by this compound derivatives.

The primary target of macrolide antibiotics is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA within the large ribosomal subunit, near the entrance of the polypeptide exit tunnel, this compound derivatives sterically hinder the elongation of the nascent polypeptide chain. This blockage prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting protein synthesis and ultimately inhibiting bacterial growth.

References

Investigating the Synergistic Potential of Leucomycin A5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between drugs, presents a promising approach to enhance efficacy and combat resistance. This guide provides a comparative analysis of the synergistic effects of Leucomycin A5, a 16-membered macrolide antibiotic, with other drugs. Due to the limited availability of published data specifically on this compound, this guide focuses on studies involving the broader leucomycin complex, also known as kitasamycin, to provide relevant insights for researchers.

Data Presentation: Synergistic and Antagonistic Interactions of Kitasamycin

The following tables summarize the quantitative data from in vitro studies investigating the interactions between kitasamycin and various quinolone antibiotics against different serotypes of Actinobacillus pleuropneumoniae, a significant respiratory pathogen in swine. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), where:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Table 1: Interaction of Kitasamycin with Enrofloxacin against Actinobacillus pleuropneumoniae [1]

SerotypeKitasamycin MIC (µg/mL)Enrofloxacin MIC (µg/mL)Range of FICIInteraction
116.00.152.0 - 96.0Antagonism
316.00.6232.25 - 72.0Antagonism
532.00.311.5 - 48.0Antagonism
716.00.311.5 - 80.0Antagonism

Table 2: Interaction of Kitasamycin with Norfloxacin against Actinobacillus pleuropneumoniae [1]

SerotypeKitasamycin MIC (µg/mL)Norfloxacin MIC (µg/mL)Range of FICIInteraction
116.00.310.625 - 1.25Indifference
316.00.310.625 - 1.25Indifference
532.00.310.5 - 1.0Indifference
716.00.311.25 - 5.0Indifference/Antagonism

Table 3: Interaction of Kitasamycin with Oxolinic Acid against Actinobacillus pleuropneumoniae [1][2]

SerotypeKitasamycin MIC (µg/mL)Oxolinic Acid MIC (µg/mL)Range of FICIInteraction
116.01.280.75 - 1.25Indifference
316.02.0> 4.0 (up to 18.0)Antagonism
532.02.0> 4.0 (up to 6.0)Antagonism
716.02.00.375Synergy

Table 4: Postulated Synergistic Interaction of Kitasamycin Tartrate with Doxycycline Hydrate [3][4][5]

Drug CombinationMethodOrganism(s)Reported Effect
Kitasamycin Tartrate + Doxycycline HydrateIsobologramNot specified (veterinary use)Synergistic

Note: Detailed quantitative data (MIC, FICI) for this combination was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy studies. The following are standard protocols for the key experiments cited.

Checkerboard Broth Microdilution Assay

This method is widely used to assess the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Stock solutions of this compound and the second test drug at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

2. Assay Setup:

  • In a 96-well plate, create a two-dimensional serial dilution of the two drugs.

  • Typically, Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows).

  • The final volume in each well is usually 100 µL or 200 µL, containing the appropriate concentrations of each drug and the bacterial suspension.

  • Include control wells for each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).

3. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

Time-Kill Assay

This dynamic method provides information on the rate of bacterial killing by antimicrobial agents alone and in combination.

1. Preparation of Materials:

  • Culture tubes with appropriate broth medium.

  • Stock solutions of the test drugs.

  • Log-phase bacterial culture diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

2. Assay Setup:

  • Prepare tubes containing:

    • Drug A at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).

    • Drug B at a specific concentration.

    • The combination of Drug A and Drug B at the same concentrations.

    • A growth control tube without any drug.

  • Inoculate all tubes with the standardized bacterial suspension.

3. Incubation and Sampling:

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight and count the number of colonies (CFU/mL).

5. Data Analysis:

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Mandatory Visualization

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation P1 Prepare Drug Stock Solutions (this compound & Test Drug) C1 Two-dimensional serial dilution of drugs in 96-well plate P1->C1 T1 Inoculate broth with bacteria and drug(s) at specific MICs P1->T1 P2 Prepare Standardized Bacterial Inoculum C2 Inoculate with bacteria P2->C2 P2->T1 C1->C2 C3 Incubate (18-24h, 37°C) C2->C3 C4 Determine MICs and calculate FICI C3->C4 A1 Interpret FICI: Synergy (≤0.5) Indifference (0.5-4) Antagonism (>4) C4->A1 T2 Incubate with shaking T1->T2 T3 Sample at time points (0, 2, 4, 8, 12, 24h) T2->T3 T4 Perform viable cell counts (CFU/mL) T3->T4 A2 Plot Time-Kill Curves: Synergy (≥2-log10 decrease) T4->A2

Caption: Workflow for assessing synergistic effects using checkerboard and time-kill assays.

Putative Signaling Pathways Modulated by Macrolides

While specific signaling pathways involved in the synergistic antibacterial action of this compound are not well-documented, macrolides are known to possess immunomodulatory effects that can influence the host response to infection. This diagram illustrates general pathways affected by macrolides.

Macrolide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MAPK MAPK Pathway (ERK, p38, JNK) TLR->MAPK Activation NFkB NF-κB Pathway TLR->NFkB Activation Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription NFkB->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Inflammatory_Response Modulation of Inflammatory Response Gene_Expression->Inflammatory_Response Macrolide Macrolide (e.g., this compound) Macrolide->TLR Inhibition

Caption: General overview of immunomodulatory signaling pathways potentially affected by macrolides.

References

Unveiling the Ribosomal Embrace: A Comparative Analysis of Leucomycin A5's Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding characteristics of Leucomycin A5 with bacterial ribosomes reveals a potent interaction, positioning it as a significant member of the macrolide antibiotic family. This guide provides a comparative analysis of this compound's binding affinity, supported by experimental data, offering valuable insights for researchers and drug development professionals in the field of antibacterial therapeutics.

This compound, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to the 50S ribosomal subunit, this compound obstructs the exit tunnel for newly synthesized peptides, thereby halting bacterial growth. Understanding the precise binding kinetics and comparing them with other macrolides is crucial for the development of new and more effective antibiotics.

Comparative Binding Affinity of Macrolides

The binding affinity of various macrolide antibiotics to Escherichia coli ribosomes has been quantitatively assessed through competitive binding assays with radiolabeled erythromycin. The data, summarized in the table below, highlights the relative potency of these compounds in displacing a known ribosomal binder. The dissociation constant (K'd), a measure of the tendency of the antibiotic-ribosome complex to separate, provides a direct comparison of binding strength, with lower values indicating a tighter interaction.

AntibioticConcentration for 50% Inhibition of [14C]Erythromycin Binding (μM)Association Constant (K'a) (x 10^6 M⁻¹)Dissociation Constant (K'd) (x 10⁻⁷ M)
This compound 0.18 11 0.91
Erythromycin0.04500.2
Spiramycin I0.2581.25
Tylosin0.306.71.5
Niddamycin0.1513.30.75

Data sourced from a study by Pestka, S., Nakagawa, A., & Ōmura, S. (1974).[1][2]

As the data indicates, this compound demonstrates a strong binding affinity for the bacterial ribosome, with a dissociation constant of 0.91 x 10⁻⁷ M. While erythromycin exhibits a tighter binding in this particular study, this compound's affinity is comparable to or greater than other 16-membered macrolides like Spiramycin I and Tylosin. This underscores its efficacy as a potent inhibitor of bacterial protein synthesis.

Experimental Protocol: Competitive Ribosome Binding Assay

The determination of the comparative binding affinities was achieved through a competitive displacement assay using radiolabeled [14C]erythromycin. This method allows for the indirect measurement of the binding strength of a non-labeled antibiotic (in this case, this compound and others) by quantifying its ability to compete with and displace the radiolabeled ligand from the ribosomal binding site.

Key Steps of the Protocol:

  • Preparation of Ribosomes: 70S ribosomes are isolated and purified from a bacterial strain such as Escherichia coli.

  • Binding Reaction: A constant concentration of [14C]erythromycin is incubated with the purified ribosomes in a suitable binding buffer.

  • Competition: Increasing concentrations of the unlabeled competitor antibiotic (e.g., this compound) are added to the reaction mixtures.

  • Equilibration: The mixtures are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The ribosome-bound [14C]erythromycin is separated from the unbound antibiotic. This is commonly achieved by vacuum filtration through nitrocellulose filters, which retain the large ribosome-ligand complexes while allowing the smaller, unbound ligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. This reflects the amount of [14C]erythromycin bound to the ribosomes.

  • Data Analysis: The concentration of the competitor antibiotic that inhibits 50% of the [14C]erythromycin binding (IC50) is determined. From this, the association (K'a) and dissociation (K'd) constants for the competitor antibiotic can be calculated using the Cheng-Prusoff equation or similar models.

Visualizing the Experimental Workflow and Mechanism

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Isolate E. coli Ribosomes Isolate E. coli Ribosomes Incubate Ribosomes + [14C]Erythromycin + Competitor Incubate Ribosomes + [14C]Erythromycin + Competitor Isolate E. coli Ribosomes->Incubate Ribosomes + [14C]Erythromycin + Competitor Prepare [14C]Erythromycin Prepare [14C]Erythromycin Prepare [14C]Erythromycin->Incubate Ribosomes + [14C]Erythromycin + Competitor Prepare Competitor Antibiotics (e.g., this compound) Prepare Competitor Antibiotics (e.g., this compound) Prepare Competitor Antibiotics (e.g., this compound)->Incubate Ribosomes + [14C]Erythromycin + Competitor Equilibration Equilibration Incubate Ribosomes + [14C]Erythromycin + Competitor->Equilibration Filter through Nitrocellulose Membrane Filter through Nitrocellulose Membrane Equilibration->Filter through Nitrocellulose Membrane Wash Filters Wash Filters Filter through Nitrocellulose Membrane->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Determine IC50 Determine IC50 Scintillation Counting->Determine IC50 Calculate K'a and K'd Calculate K'a and K'd Determine IC50->Calculate K'a and K'd

Caption: Experimental workflow for the competitive ribosome binding assay.

Mechanism_of_Action Bacterial Ribosome (50S) Bacterial Ribosome (50S) Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis Essential for This compound This compound This compound->Bacterial Ribosome (50S) Binds to Inhibition Inhibition Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Leads to Stops Stops Inhibition->Protein Synthesis Inhibits Stops->Bacterial Growth Stops

Caption: Mechanism of action of this compound.

References

Assessing the activity of 9-epi-leucomycin A5 relative to Leucomycin A5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 9-epi-Leucomycin A5 and Leucomycin A5 Activity

This guide provides a detailed comparison of the biological activity of 9-epi-leucomycin A5 and its parent compound, this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis. It is a component of the leucomycin complex, also known as kitasamycin, and exhibits a broad spectrum of activity against Gram-positive bacteria. 9-epi-leucomycin A5 is a stereoisomer of this compound, differing in the configuration at the C9 position. This structural difference can influence the biological activity of the molecule.

Data Presentation

The antimicrobial activities of 9-epi-leucomycin A5 and this compound have been compared, revealing a nuanced relationship in their efficacy against different bacterial strains. While in many cases their activity is virtually identical, key differences have been observed.

Table 1: Comparative Antimicrobial Activity

CompoundTest StrainRelative Activity
9-epi-Leucomycin A5 Various test strainsVirtually identical to this compound[1]
Staphylococcus epidermidis sp-al-1Reduced in comparison to this compound[1]
Streptococcus pyogenes N. Y. 5Reduced in comparison to this compound[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against select Gram-positive bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus pyogenes pen S0.8
Staphylococcus pyogenes pen R3.2
Staphylococcus faecalis0.8

Note: Specific MIC values for a direct comparison between 9-epi-leucomycin A5 and this compound against the same strains were not available in the searched literature. The data in Table 1 is based on a qualitative comparison.

Experimental Protocols

Synthesis of 9-epi-Leucomycin A5 from this compound

A detailed, multi-step synthesis is required to obtain 9-epi-leucomycin A5 from this compound.[1]

Step 1: Oxidation of this compound this compound (I) is treated with Collins reagent (CrO3-pyridine) in the presence of 13% water. This reaction yields 9-dehydrothis compound (II) with a high yield of 95%.[1]

Step 2: Protection of the Formyl Group The formyl group of 9-dehydrothis compound (II) is internally protected by reacting it with acetic anhydride-K2CO3. This step affords 18,2'-di-O-acetyl-9-dehydrothis compound-3,18-hemiacetal (III).[1]

Step 3: Reduction and Epimerization A sodium borohydride reduction of 9-dehydrothis compound (II) produces a 1:1 mixture of the natural this compound (I) and its 9-epimer, 9-epi-leucomycin A5 (IV).[1]

Step 4: Separation The two epimers, this compound and 9-epi-leucomycin A5, are separated using silica gel chromatography.[1]

Antimicrobial Activity Assessment (General Protocol)

The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution or agar dilution method, following standardized procedures.

1. Inoculum Preparation:

  • Bacterial strains are cultured on an appropriate agar medium.

  • A suspension of the bacteria is prepared in a sterile saline or broth solution.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

2. Broth Microdilution Method:

  • A series of two-fold dilutions of the test compounds (this compound and 9-epi-leucomycin A5) are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Agar Dilution Method:

  • A series of agar plates containing two-fold dilutions of the test compounds are prepared.

  • The standardized bacterial suspension is spotted onto the surface of each agar plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that prevents the growth of bacterial colonies.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including this compound and its derivatives, act by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain. This prevents the elongation of the protein and ultimately leads to the cessation of bacterial growth.

G Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide elongates Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit Leucomycin_A5 This compound / 9-epi-Leucomycin A5 Leucomycin_A5->50S_subunit binds to exit tunnel mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->50S_subunit delivers amino acid No_Protein Protein Synthesis Arrested Inhibition->No_Protein

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow: Synthesis of 9-epi-Leucomycin A5

The following diagram illustrates the key steps in the chemical synthesis of 9-epi-leucomycin A5 from this compound.

G Synthesis of 9-epi-Leucomycin A5 LeucomycinA5 This compound Oxidation Oxidation (Collins Reagent) LeucomycinA5->Oxidation Dehydro 9-Dehydrothis compound Oxidation->Dehydro Protection Protection of Formyl Group (Acetic Anhydride) Dehydro->Protection Protected Protected Intermediate Protection->Protected Reduction Reduction (Sodium Borohydride) Protected->Reduction Mixture 1:1 Mixture of Epimers Reduction->Mixture Separation Silica Gel Chromatography Mixture->Separation 9epi 9-epi-Leucomycin A5 Separation->9epi LeucomycinA5_final This compound Separation->LeucomycinA5_final

Caption: Experimental workflow for the synthesis of 9-epi-leucomycin A5.

References

Safety Operating Guide

Proper Disposal of Leucomycin A5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Leucomycin A5 is critical for protecting both human health and the environment. This guide provides essential safety information, logistical guidance, and procedural steps for researchers, scientists, and drug development professionals handling this macrolide antibiotic.

Immediate Safety and Hazard Information

This compound is classified as hazardous, primarily due to its oral toxicity and significant environmental risk. It is crucial to prevent its release into the environment as it is very toxic to aquatic life with long-lasting effects.[1] Ingesting this compound can be harmful.[1][2]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed information. Key hazard statements and precautionary measures are summarized in the table below.

Hazard Classification & Precautionary Statements
GHS Hazard Statements
H302: Harmful if swallowed.[1][2]
H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements
P264: Wash skin thoroughly after handling.[1][2]
P270: Do not eat, drink or smoke when using this product.[1][2]
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Operational and Disposal Plan

The standard and required procedure for the disposal of this compound is to manage it as hazardous chemical waste. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[3][4] Under no circumstances should this compound or materials contaminated with it be flushed down the drain or disposed of in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including pure compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and used cell culture media, must be segregated from non-hazardous waste. This waste should be considered chemical waste.[5]

  • Collection: Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container must be made of a material compatible with the solvents used (if any).

  • Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents, including "this compound." Ensure the label complies with your institution's specific requirements.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's established procedures. The final disposal method for such pharmaceutical waste is typically high-temperature incineration at a permitted facility.[3][4]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

G cluster_waste_streams Waste Segregation start This compound Waste Generated spill Spill or Release? start->spill solid_waste Solid Waste (Contaminated Labware, PPE) collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Stock Solutions, Media) collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage documentation Log Waste in Institutional Tracking System storage->documentation pickup Schedule Pickup by EHS or Licensed Contractor documentation->pickup disposal Transport to Approved Waste Disposal Facility (Incineration) pickup->disposal end Disposal Complete disposal->end spill->solid_waste No spill->liquid_waste No spill_proc Follow Emergency Spill Cleanup Protocol (Collect Spillage - P391) spill->spill_proc Yes spill_proc->solid_waste

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols for Deactivation

While research is ongoing into methods for the environmental degradation of macrolide antibiotics through processes like hydrolysis, photolysis, and biodegradation, there are currently no standardized, validated experimental protocols for the routine chemical deactivation of this compound in a laboratory setting prior to disposal.[1][3][6] Therefore, attempting to neutralize or degrade this compound in the lab is not recommended as it may create other hazardous byproducts and does not comply with current waste management regulations. The most reliable and compliant method remains disposal as hazardous chemical waste through a certified facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.